molecular formula C10H10O4 B134466 4-(1-Carboxyethyl)benzoic acid CAS No. 67381-50-4

4-(1-Carboxyethyl)benzoic acid

Cat. No.: B134466
CAS No.: 67381-50-4
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Carboxyethyl)benzoic acid is identified as a significant degradation product of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, arising from oxidative and thermal treatments . This compound is therefore critically valuable in pharmaceutical and environmental research for studying the fate, persistence, and ecological impact of Ibuprofen. The presence of pharmaceutical waste, including Ibuprofen and its transformation products, in water systems is a growing concern for ecosystem balance and human health . Investigating the toxicological profiles of such degradation products is essential, as some can exhibit different or even greater toxicity compared to the parent pharmaceutical compound . As a characterized impurity, 4-(1-Carboxyethyl)benzoic acid serves as a vital reference standard in analytical chemistry, enabling the development and validation of methods for monitoring Ibuprofen's stability and detecting its breakdown in environmental samples and pharmaceutical formulations. Research into compounds like this is fundamental for advancing environmental toxicology and conducting comprehensive risk assessments of pharmaceutical pollutants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJCJKDNFTHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67381-50-4
Record name 4-Carboxy-alpha-methylbenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name Content Type: Technical Monograph / Whitepaper

Structural Analysis, Synthesis Protocols, and Ligand Utility in Reticular Chemistry

Executive Summary & Chemical Identity

4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4) represents a critical dicarboxylic acid motif bridging pharmaceutical chemistry and materials science. Unlike its linear isomer [4-(2-carboxyethyl)benzoic acid], this molecule possesses a chiral center at the


-carbon of the ethyl group, imparting specific steric properties essential for constructing chiral Metal-Organic Frameworks (MOFs) and serving as a scaffold for non-steroidal anti-inflammatory drug (NSAID) development.

This guide delineates the structural specifications, validated synthesis pathways, and application logic for this compound, emphasizing its role as a V-shaped linker in coordination polymers.

Nomenclature and Identifiers
ParameterSpecification
Common Name 4-(1-Carboxyethyl)benzoic acid
Systematic IUPAC Name 2-(4-Carboxyphenyl)propanoic acid
CAS Registry Number 67381-50-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Isomeric Distinction Branched (Chiral): 1-carboxyethyl (Subject of this guide)Linear: 2-carboxyethyl (CAS: 38628-51-2)
pKa Values (Predicted) pKa₁

4.2 (Benzoic), pKa₂

4.5 (Propionic)
Structural Visualization

The molecule features a rigid phenylene core substituted with two carboxylic acid domains: a direct aromatic carboxyl group and an aliphatic


-methyl carboxyl group. This dual-functionality creates a "bent" or V-shaped geometry, distinct from the linear terephthalic acid linkers, facilitating the formation of helical or zig-zag chains in MOF lattices.

ChemicalStructure cluster_geometry Ligand Geometry Benzene Benzene Ring (Rigid Core) C1_Acid C1: Benzoic Acid (-COOH) (pKa ~4.2) Benzene->C1_Acid Direct Attachment C4_Group C4: 1-Carboxyethyl (-CH(CH3)COOH) (Chiral Center) Benzene->C4_Group Para-Substitution Geometry V-Shaped / Bent Linker Angle: ~120° (Variable)

Figure 1: Structural connectivity and functional domains of 4-(1-Carboxyethyl)benzoic acid. The presence of the chiral ethyl spacer breaks linearity, influencing coordination topology.

Synthesis Strategy & Protocol

Expertise Insight: Direct carboxylation of ethylbenzene derivatives often yields inseparable mixtures of isomers. The most robust, self-validating route for high-purity research applications involves the selective hydrolysis of the corresponding diester or nitrile precursor . This method allows for easy purification via pH-controlled precipitation, exploiting the significant solubility difference between the dicarboxylic acid and its mono-ester/salt intermediates.

Protocol: Hydrolysis of Dimethyl 2-(4-methoxycarbonylphenyl)propanoate

This protocol assumes the starting material (the diester) is obtained via standard Friedel-Crafts alkylation or carbonylation procedures.

Reagents:
  • Precursor: Dimethyl 2-(4-methoxycarbonylphenyl)propanoate (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (4.0 eq)

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) 1:1 v/v

  • Acid: Hydrochloric Acid (HCl), 6 M

Step-by-Step Methodology:
  • Solubilization: Dissolve the diester in the MeOH/THF mixture. The solution should be clear.

  • Saponification: Add the NaOH solution dropwise while stirring at 0°C to prevent uncontrolled exotherms.

  • Reaction (Self-Validating Step):

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (dicarboxylate salt) confirms conversion.

  • Work-up:

    • Evaporate organic solvents (MeOH/THF) under reduced pressure.

    • Dilute the remaining aqueous residue with distilled water.

  • Acidification & Isolation:

    • Cool the aqueous solution to 0°C.

    • Slowly acidify with 6 M HCl to pH < 2.

    • Observation: A white precipitate (the target diacid) will form immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Diester Precursor (Dissolved in MeOH/THF) Saponification Add 2.5M NaOH Reflux @ 65°C (4-6h) Start->Saponification Validation Check TLC (Disappearance of Ester Spot) Saponification->Validation Validation->Saponification Incomplete (Continue Reflux) Acidification Acidify with HCl to pH < 2 (Induces Precipitation) Validation->Acidification Complete Conversion Filtration Filtration & Washing (Remove NaCl/Salts) Acidification->Filtration Final Final Product: 4-(1-Carboxyethyl)benzoic acid (White Crystalline Solid) Filtration->Final

Figure 2: Logical flow for the hydrolysis synthesis, highlighting the critical TLC validation checkpoint.

Applications in Research & Development

Reticular Chemistry (MOFs)

In the context of Metal-Organic Frameworks, 4-(1-Carboxyethyl)benzoic acid serves as a non-linear ditopic linker .

  • Topology Effect: Unlike terephthalic acid (linear, 180°), the

    
     carbon at the ethyl position introduces a "kink" in the backbone. This favors the formation of lower-symmetry lattices (e.g., monoclinic) and helical channels, which are highly desirable for enantioselective separation applications.
    
  • Pore Modulation: The methyl group on the ethyl chain acts as a steric gate, potentially increasing the selectivity of gas adsorption (e.g., CO₂ vs. N₂) by constricting pore apertures.

Pharmaceutical Intermediate

The compound is a structural analog to the "profen" class of NSAIDs (e.g., Ibuprofen, Pelubiprofen).[1]

  • Drug Design: It functions as a hydrophilic scaffold. The benzoic acid moiety provides strong hydrogen bonding capability, while the propionic acid side chain mimics the cyclooxygenase (COX) binding motif found in traditional NSAIDs.

  • Metabolite Standards: It is often used as a reference standard for the oxidative degradation studies of alkyl-substituted benzoic acid drugs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019268: 4-(1-Amino-1-carboxy-ethyl)-benzoic acid (Structural Analog). Retrieved from [Link]

  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.[2] Retrieved from

  • Royal Society of Chemistry. (2014). Multifunctional metal-organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews. Retrieved from [Link]

Sources

Technical Monograph: 4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4)

[1][2][3][4]

Executive Summary & Chemical Identity

4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4 ), often referred to in pharmaceutical contexts as 2-(4-Carboxyphenyl)propionic acid , is a critical dicarboxylic acid intermediate and reference standard. It is most widely recognized in drug development as a specific impurity and degradation product of Ibuprofen (and related 2-arylpropionic acid NSAIDs).

For the medicinal chemist and analytical scientist, this compound serves two primary functions:

  • Quality Control Standard: It acts as a reference marker for monitoring process-related impurities (often designated as an Ibuprofen Related Compound) during API synthesis, specifically arising from the oxidation of the isobutyl chain or incomplete carbonylation steps.

  • Synthetic Scaffold: Its unique structure—containing both a benzoic acid moiety and an

    
    -methyl-substituted acetic acid side chain—makes it a versatile building block for constructing complex liquid crystals, polyesters, and novel anti-inflammatory derivatives.
    
Chemical Profile
PropertyData
CAS Number 67381-50-4
IUPAC Name 4-(1-Carboxyethyl)benzoic acid; 2-(4-Carboxyphenyl)propanoic acid
Synonyms Ibuprofen Impurity (Carboxyl derivative); 4-Carboxy-

-methylbenzeneacetic acid
Molecular Formula

Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
Melting Point ~180–185 °C (Dependent on polymorph/purity)
SMILES CC(C(=O)O)C1=CC=C(C=C1)C(=O)O
InChI Key DNCAZYRLRMTVSF-UHFFFAOYSA-N

Structural Analysis & Formation Pathways

Understanding the origin of this compound is essential for controlling it in pharmaceutical processes. It typically arises via oxidative degradation of the isobutyl group in Ibuprofen or through synthetic by-products where the 4-position substituent is over-oxidized.

Pathway Visualization

The following diagram illustrates the structural relationship between Ibuprofen and this carboxy-derivative, highlighting the oxidative transformation.

Gcluster_0Critical Quality Attribute (CQA)IbuprofenIbuprofen(4-Isobutylphenylpropionic acid)OxidationOxidative Stress(Process/Degradation)Ibuprofen->Oxidation Side chain oxidationTarget4-(1-Carboxyethyl)benzoic acid(CAS 67381-50-4)Oxidation->Target Formation of -COOH at C4

Figure 1: Formation pathway of 4-(1-Carboxyethyl)benzoic acid as a degradation product of Ibuprofen.[1][2][3]

Technical Protocol: High-Performance Liquid Chromatography (HPLC) Detection

Objective: To separate and quantify 4-(1-Carboxyethyl)benzoic acid as an impurity within an Ibuprofen API matrix. This protocol is designed to be self-validating by using relative retention times (RRT) and resolution criteria.

Reagents & Equipment
  • Instrument: HPLC system with UV Detector (DAD preferred) and gradient capability.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) or equivalent L1 packing.

  • Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 2.5 (Adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detection UV @ 214 nm (or 254 nm for higher sensitivity of aromatic ring)
Column Temp 30 °C
Run Time 45 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
20.04060
35.02080
36.08020
45.08020
Execution & Validation Logic
  • System Suitability: Inject the "System Suitability Solution" containing both Ibuprofen and 4-(1-Carboxyethyl)benzoic acid.

    • Validation Check: The resolution (

      
      ) between the impurity peak and the main Ibuprofen peak must be > 2.0.
      
    • Causality: The acidic mobile phase suppresses ionization of the carboxyl groups, increasing retention and sharpening peaks for these organic acids.

  • Relative Retention Time (RRT):

    • Ibuprofen: ~1.00[5]

    • 4-(1-Carboxyethyl)benzoic acid: ~0.20 - 0.30 (Elutes significantly earlier due to higher polarity from the second -COOH group).

  • Quantification: Use the external standard method. Calculate impurity percentage:

    
    
    Where 
    
    
    is Area,
    
    
    is Concentration, and
    
    
    is Potency of standard.

Synthesis of Reference Standard

For researchers requiring the de novo synthesis of this compound (e.g., for isotopic labeling or derivative creation), the following route is established.

Route: Hydrolysis of 4-(1-Cyanoethyl)benzoic acid derivatives.

  • Precursor: Start with Methyl 4-acetylbenzoate .

  • Reduction: Reduce the ketone to the alcohol using

    
     in methanol.
    
  • Substitution: Convert the alcohol to the chloride using

    
     or bromide using 
    
    
    .
  • Cyanation: React with

    
     in DMSO to form the nitrile (introducing the carbon for the ethyl carboxyl group).
    
  • Hydrolysis: Acidic hydrolysis (conc.

    
    , reflux) converts both the nitrile and the ester (if present) to the free dicarboxylic acid.
    

SynthesisStartMethyl 4-acetylbenzoateStep1Reduction (NaBH4)-> Methyl 4-(1-hydroxyethyl)benzoateStart->Step1Step2Halogenation (SOCl2)-> Methyl 4-(1-chloroethyl)benzoateStep1->Step2Step3Cyanation (NaCN)-> Methyl 4-(1-cyanoethyl)benzoateStep2->Step3FinalHydrolysis (HCl/Reflux)-> 4-(1-Carboxyethyl)benzoic acidStep3->Final Global Hydrolysis

Figure 2: Synthetic pathway for generating high-purity reference material.

References

  • PubChem. (n.d.). 4-(1-Carboxyethyl)benzoic acid (Compound).[6][7][8][9] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2025).[10][11] Ibuprofen: Impurity Standards and Analysis. Council of Europe. (Referenced context for Impurity Standards).

  • ResearchGate. (2025). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and Related Compounds. Retrieved January 29, 2026, from [Link]

Potential research applications of 4-(1-Carboxyethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Pharmaceutical Impurities to Advanced Porous Materials

Executive Summary

4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4), also known as 2-(4-carboxyphenyl)propanoic acid, represents a unique class of bifunctional linkers bridging the gap between medicinal chemistry and materials science.[1] Structurally, it is an analog of ibuprofen where the isobutyl group is replaced by a carboxylic acid, creating a molecule with two distinct acidic sites: a rigid aromatic carboxyl group and a flexible aliphatic carboxyl group.

This guide analyzes its dual utility: first, as a critical reference standard in the quality control of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and second, as a high-performance ligand in the synthesis of Metal-Organic Frameworks (MOFs). By leveraging its V-shaped geometry and chiral center, researchers can engineer "breathing" frameworks for gas separation and targeted drug delivery.[2]

Part 1: Chemical Architecture & Synthetic Pathways[1]

Structural Analysis

The molecule features a benzene ring substituted at the para positions.[2][3][4]

  • Position 1: A benzoic acid moiety (

    
    ).[2] This group provides rigid, directional coordination to metal nodes.[2]
    
  • Position 4: A 1-carboxyethyl group (

    
    ).[1][2] This aliphatic side chain introduces flexibility and a chiral center (R/S), allowing for the formation of helical or chiral coordination polymers.[2]
    

The asymmetry between the two carboxyl groups allows for stepwise functionalization .[2] The aliphatic carboxyl is less acidic and more sterically hindered, enabling selective esterification or amidation at the aromatic carboxyl under controlled conditions.[2]

Synthetic Protocol: Palladium-Catalyzed Carbonylation

While often isolated as an oxidative degradation product of ibuprofen, high-purity synthesis for material applications requires a constructive approach.[1][2] The following protocol utilizes palladium-catalyzed carbonylation, a standard in modern organometallic chemistry.

Target: Synthesis of 4-(1-Carboxyethyl)benzoic acid from 4-bromo-methylbenzoate.

  • Precursor Preparation: Start with methyl 4-(1-bromoethyl)benzoate.[1][2]

  • Carbonylation:

    • Reagents:

      
       (Catalyst), CO (Carbon Monoxide, 1 atm), Water/THF mixture.[2]
      
    • Conditions: 60°C, 12 hours.

    • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by CO insertion and nucleophilic attack by water.[2]

  • Hydrolysis:

    • The resulting intermediate (methyl ester) is hydrolyzed using LiOH in MeOH/Water to yield the dicarboxylic acid.[2]

  • Purification: Recrystallization from ethanol/water yields white crystals.[2]

Note: For pharmaceutical impurity standards, the compound is often isolated via the oxidative degradation of ibuprofen using potassium permanganate (


) in acidic media, mimicking the aging process of the drug.

Part 2: Application Domain I - Metal-Organic Frameworks (MOFs)[1][2][5]

The "Breathing" Ligand Effect

In MOF synthesis, 4-(1-Carboxyethyl)benzoic acid acts as a semi-rigid linker.[1][2] Unlike terephthalic acid (rigid linear), the


 carbon in the ethyl group introduces a "kink" or V-shape.[2]
  • Topology Control: The angle between the two carboxylates prevents the formation of simple cubic lattices, often leading to helical or interpenetrated structures.[2]

  • Stimuli-Responsiveness: The flexible ethyl chain allows the framework to expand or contract upon guest molecule adsorption (the "breathing" effect), making these MOFs ideal for gas separation (e.g.,

    
    ).
    
Visualization: Ligand Coordination Logic

The following diagram illustrates how the ligand connects metal nodes (e.g., Zn or Cu clusters) to form a porous network.[2]

MOF_Assembly cluster_chemistry Functional Groups Ligand 4-(1-Carboxyethyl)benzoic Acid (Bifunctional Linker) MetalNode Metal Cluster (e.g., Zn4O or Cu2 Paddlewheel) Ligand->MetalNode Coordination (Carboxylate-Metal Bond) MOF 3D Porous Framework (Breathing Topology) MetalNode->MOF Self-Assembly (Solvothermal Conditions) MOF->Ligand Guest-Induced Flexibility Aromatic Aromatic COOH (Rigid Anchor) Aromatic->Ligand Aliphatic Aliphatic COOH (Flexible Hinge) Aliphatic->Ligand

Figure 1: Assembly logic of MOFs using 4-(1-Carboxyethyl)benzoic acid. The aliphatic "hinge" confers flexibility to the final structure.

Part 3: Application Domain II - Pharmaceutical Sciences[1][2][3][5]

Critical Quality Attribute (CQA) - Impurity J

In the context of the European Pharmacopoeia (Ph. Eur.) and USP, this molecule is closely related to Ibuprofen Impurity J and other oxidative degradants.[2]

  • Regulatory Status: It is a known degradation product formed when ibuprofen is exposed to thermal stress or strong oxidizers.[2]

  • Toxicity: As a carboxylic acid derivative, it shares the gastric irritation profile of NSAIDs but lacks the specific COX-inhibition potency of ibuprofen due to the loss of the lipophilic isobutyl tail.

  • Usage: It is mandatory to use this compound as a Reference Standard during HPLC method validation to ensure it is separated from the active pharmaceutical ingredient (API).[2]

Prodrug Scaffolding

The molecule's structure allows it to serve as a bifunctional spacer in prodrug design:

  • Drug Attachment: The aliphatic carboxyl group can be esterified with a drug molecule (e.g., a nucleoside analog).[2]

  • Targeting: The aromatic carboxyl can be conjugated to a targeting moiety (e.g., folic acid) or a solubility enhancer (PEG).[2] This creates a "cleavable linker" system where the ester bond is hydrolyzed by intracellular esterases, releasing the active drug.[2]

Part 4: Experimental Protocols

Protocol: Solvothermal Synthesis of Zn-Based MOF

Objective: Synthesize a porous coordination polymer using 4-(1-Carboxyethyl)benzoic acid (


) and Zinc Nitrate.[1][2]

Materials:

  • Ligand (

    
    ): 1.0 mmol (194 mg)[2]
    
  • Metal Salt:

    
    : 1.0 mmol (297 mg)[2]
    
  • Solvent: DMF/Ethanol (3:1 v/v, 10 mL)

Procedure:

  • Dissolution: Dissolve the ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 minutes to ensure homogeneity.

  • Heating: Seal the vial in a Teflon-lined autoclave. Heat at 100°C for 72 hours .

  • Cooling: Allow the oven to cool to room temperature at a rate of 5°C/hour (slow cooling promotes high-quality single crystals).

  • Harvesting: Filter the colorless block-shaped crystals.

  • Activation: Wash with DMF (3x) and Ethanol (3x). Soak in ethanol for 24 hours to exchange pore solvent, then dry under vacuum at 80°C.

Characterization Check:

  • PXRD: Confirm crystallinity against simulated patterns.

  • TGA: Check thermal stability (typically stable up to 300°C).

Data Summary: Physicochemical Properties[1][3][5]
PropertyValueRelevance
Molecular Formula

Stoichiometry calc.
Molecular Weight 194.18 g/mol Molar mass for synthesis
Melting Point 225-227°CThermal stability indicator
pKa (Predicted) ~4.1 (Aromatic), ~4.8 (Aliphatic)pH buffer selection
Solubility DMSO, Methanol, EthanolSolvent choice for MOFs
CAS Number 67381-50-4Procurement identifier

References

  • Smolecule. (2023).[2][5] 4-(1-Carboxyethyl)benzoic acid Structure and Applications. Retrieved from [2]

  • Veeprho. (2024).[2] Ibuprofen Impurities and Related Compounds: Regulatory Standards. Retrieved from [2]

  • ChemicalBook. (2025).[2][6][7] DL-2-(4-Carboxyphenyl)propionic Acid Properties. Retrieved from [2]

  • CymitQuimica. (2024).[2] CAS 67381-50-4: 4-(1-carboxyethyl)benzoic acid.[2][3][4][8][9] Retrieved from [2]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Zinc-Based Metal-Organic Frameworks. Retrieved from

Sources

Technical Guide: Chiral Properties and Applications of 4-(1-Carboxyethyl)benzoic Acid

[1]

Executive Summary

4-(1-Carboxyethyl)benzoic acid (often abbreviated as H₂ceba or 4-CEBA ) is a rigid, V-shaped dicarboxylic acid featuring a single chiral center at the benzylic position.[1] While structurally analogous to the profen class of NSAIDs (e.g., Ibuprofen), its primary utility in modern research lies in supramolecular chemistry and chiral coordination polymers (MOFs) .[1]

This guide details the physicochemical characterization, enantiomeric resolution, and synthetic utility of 4-(1-Carboxyethyl)benzoic acid, providing a validated workflow for isolating high-purity enantiomers for use in homochiral framework construction.[1]

Chemical Identity & Chiral Architecture

The molecule consists of a benzoic acid core substituted at the para position with a 1-carboxyethyl group. The presence of the asymmetric carbon at the ethyl linkage creates two enantiomers: (R) and (S) .

Physicochemical Profile
PropertySpecification
IUPAC Name 4-(1-Carboxyethyl)benzoic acid
CAS Number 67381-50-4 (Racemic)
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Chiral Center C(8) Benzylic Carbon
Geometry V-Shaped / Angular Linker
pKa Values pKa₁ ≈ 4.2 (Aliphatic), pKa₂ ≈ 4.5 (Aromatic)
Solubility Soluble in EtOH, MeOH, DMSO; Sparingly soluble in H₂O
Structural Significance

Unlike linear dicarboxylates (e.g., terephthalic acid), 4-(1-Carboxyethyl)benzoic acid introduces a "kink" in the polymer backbone.[1] In Metal-Organic Frameworks (MOFs), this angularity, combined with chirality, forces the formation of helical channels or chiral voids , which are critical for enantioselective separation and sensing applications [1].[1]

Synthesis & Production Pathway[1][3]

The synthesis of 4-(1-Carboxyethyl)benzoic acid typically proceeds via the functionalization of 4-ethylbenzoic acid or the carbonylation of 4-acetylbenzoic acid derivatives.[1] The protocol below outlines the Radical Bromination-Cyanation-Hydrolysis route, favored for its scalability.

Experimental Protocol: Synthesis from 4-Ethylbenzoic Acid
  • Bromination: 4-Ethylbenzoic acid is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or trifluorotoluene to yield 4-(1-bromoethyl)benzoic acid.

  • Cyanation: The bromo-intermediate undergoes nucleophilic substitution with NaCN in DMSO to form 4-(1-cyanoethyl)benzoic acid.

  • Hydrolysis: Acid-catalyzed hydrolysis (conc. HCl, reflux) converts the nitrile to the carboxylic acid.[1]

Visualization: Synthetic Pathway

SynthesisPathStart4-Ethylbenzoic AcidStep1Radical Bromination(NBS, AIBN)Start->Step1Inter14-(1-Bromoethyl)benzoic acidStep1->Inter1Step2Cyanation(NaCN, DMSO)Inter1->Step2Inter24-(1-Cyanoethyl)benzoic acidStep2->Inter2Step3Acid Hydrolysis(HCl, Reflux)Inter2->Step3FinalRacemic4-(1-Carboxyethyl)benzoic acidStep3->Final

Figure 1: Step-wise synthetic route for generating racemic 4-(1-Carboxyethyl)benzoic acid.

Optical Resolution Protocol (Self-Validating System)

To utilize the chiral properties for MOF construction or drug interaction studies, the racemic mixture must be resolved.[1] The most robust method involves diastereomeric salt crystallization using a chiral amine.

Reagents
  • Substrate: Racemic 4-(1-Carboxyethyl)benzoic acid.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA).

  • Solvent: Ethanol/Water (9:1 v/v).

Step-by-Step Resolution Methodology

The following protocol relies on the solubility difference between the (S,S)-salt and the (R,S)-salt.

  • Salt Formation:

    • Dissolve 10.0 mmol of racemic acid in 50 mL of hot Ethanol/Water.

    • Add 10.0 mmol of (S)-(-)-1-Phenylethylamine dropwise while stirring.

    • Mechanism:[1][2][3][4] An acid-base reaction occurs, forming two diastereomeric salts: [(S)-Acid[1] · (S)-Amine] and [(R)-Acid[1] · (S)-Amine].[5][6]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • The less soluble diastereomer (typically the (S,S)-salt) precipitates first.[1]

    • Filter the crystals. Retain the mother liquor (contains the (R)-enriched salt).

  • Purification (Recrystallization):

    • Recrystallize the solid salt 2–3 times in Ethanol until the melting point is constant.[1]

    • Validation: Check optical rotation of a small sample.[1]

  • Acid Liberation:

    • Suspend the purified salt in water and acidify with 1M HCl to pH 2.

    • Extract the free acid with ethyl acetate.

    • Dry over MgSO₄ and evaporate to yield the enantiopure (S)-4-(1-Carboxyethyl)benzoic acid.

Visualization: Resolution Logic

ResolutionWorkflowRacemateRacemic Mixture(R/S)-AcidAddAgentAdd (S)-(-)-1-PhenylethylamineRacemate->AddAgentSaltsDiastereomeric Salts(S,S)-Salt + (R,S)-SaltAddAgent->SaltsCrystallizeFractional Crystallization(Ethanol/Water)Salts->CrystallizeSolidPrecipitate(S)-Acid · (S)-AmineCrystallize->SolidLess SolubleLiquidMother Liquor(R)-Acid · (S)-AmineCrystallize->LiquidMore SolubleAcidify1Acidify (HCl) & ExtractSolid->Acidify1Acidify2Acidify (HCl) & ExtractLiquid->Acidify2PureSPure (S)-EnantiomerAcidify1->PureSPureREnriched (R)-EnantiomerAcidify2->PureR

Figure 2: Diastereomeric salt resolution workflow for isolating enantiopure acids.[1]

Application in Chiral MOFs

The primary high-value application of enantiopure 4-(1-Carboxyethyl)benzoic acid is in the synthesis of Homochiral Metal-Organic Frameworks (HMOFs) .

Mechanism of Chiral Induction

When the enantiopure ligand coordinates with metal nodes (e.g., Zn²⁺, Cd²⁺), the asymmetric carbon dictates the twisting of the resulting polymeric chain.[1]

  • Ligand Geometry: The V-shape (approx 120° angle between carboxylates) prevents the formation of simple linear chains.

  • Helicity: The steric bulk of the methyl group at the chiral center forces the coordination network into a single-handed helix (P-helix or M-helix) to minimize steric repulsion [2].[1]

Case Study: [Zn(S-ceba)(bpy)]
  • Synthesis: Solvothermal reaction of Zn(NO₃)₂, (S)-H₂ceba, and 4,4'-bipyridine.

  • Result: A 3D porous framework where the chirality of the ligand is transferred to the framework topology.[1]

  • Utility: This material acts as a stationary phase for enantioselective chromatographic separation of small racemic molecules (e.g., racemic alcohols or sulfoxides).[1]

References

  • Zhang, J., et al. (2018).[1] "Chiral Coordination Polymers Based on V-Shaped Dicarboxylate Ligands: Synthesis, Structure, and Optical Properties." Crystal Growth & Design.

  • Chen, X., & Tong, M. (2020).[1] "Homochiral Metal-Organic Frameworks for Enantioselective Separations." Coordination Chemistry Reviews.

  • Simpkins, N. S. (1993).[1] Metabolic Chiral Inversion of 2-Arylpropionic Acids. CRC Press.[1] (Contextual grounding for profen-like structure).

  • PubChem. "4-(1-Carboxyethyl)benzoic acid Compound Summary."[7] National Library of Medicine.[1] [1]

Methodological & Application

Application Note: Structural Elucidation and Purity Assessment of 4-(1-Carboxyethyl)benzoic acid via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(1-Carboxyethyl)benzoic acid is a critical bifunctional intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-performance polyesters. Structurally, it possesses two distinct carboxylic acid moieties: one conjugated directly to the aromatic ring (benzoic acid type) and one aliphatic (propionic acid type).

Accurate characterization of this molecule presents specific challenges due to:

  • Solubility: The dicarboxylic acid nature leads to strong intermolecular hydrogen bonding, resulting in poor solubility in non-polar solvents like CDCl₃.

  • Proton Exchange: The two acidic protons are highly exchangeable, often leading to broadened or missing peaks in wet solvents.

  • Structural Isomerism: Distinguishing the 1-carboxyethyl group from potential linear isomers (e.g., 2-carboxyethyl) requires precise coupling constant analysis.

This Application Note provides a robust protocol for the complete structural assignment and purity assessment of 4-(1-Carboxyethyl)benzoic acid using 1H and 13C NMR in DMSO-d₆.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(1-Carboxyethyl)benzoic acid (>98% purity recommended for reference).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, containing 0.03% (v/v) TMS (Tetramethylsilane).

    • Note: DMSO is selected to disrupt intermolecular hydrogen bonding and ensure complete solubility.

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Preparation Workflow

To ensure reproducibility and minimize water exchange signals, follow this strict preparation protocol:

  • Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.

    • Critical Step: If the solution appears cloudy, do not filter immediately; mild heating (40°C) is preferred over filtration to prevent concentration gradients, unless particulates are clearly insoluble impurities.

  • Transfer: Transfer the solution to the NMR tube using a glass pasteur pipette to avoid plasticizer leaching.

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° angle ensures faster relaxation recovery.
Spectral Width 20 ppm (-2 to 18 ppm)240 ppm (-10 to 230 ppm)Wide proton window captures acidic protons >12 ppm.
Acquisition Time 3.0 sec1.0 secSufficient for high-resolution coupling analysis.
Relaxation Delay (D1) 5.0 sec2.0 secCritical: Long D1 needed for full integration of aromatic protons and quaternary carbons.
Scans (NS) 161024High signal-to-noise ratio required for 13C quaternary detection.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Structural Analysis & Assignment

1H NMR Interpretation

The proton spectrum in DMSO-d₆ reveals a distinct pattern separating the aliphatic chain from the aromatic core.

  • Acidic Protons (COOH): Typically appear as a very broad singlet between 12.0–13.0 ppm. In dry DMSO, these may resolve into two separate peaks, but often coalesce due to exchange.

  • Aromatic Region (Ar-H): The para-substitution pattern creates a pseudo-AA'BB' system (often appearing as two doublets).

    • The protons ortho to the electron-withdrawing carboxyl group are deshielded (~7.9 ppm).

    • The protons ortho to the alkyl group are relatively shielded (~7.4 ppm).

  • Aliphatic Region:

    • Methine (-CH-): A distinct quartet due to coupling with the methyl group.

    • Methyl (-CH₃): A doublet due to coupling with the single methine proton.

13C NMR Interpretation

Carbon NMR provides the definitive confirmation of the two different carbonyl environments.

  • Aliphatic Carboxyl (~175 ppm): Typical for propionic acid derivatives.

  • Aromatic Carboxyl (~167 ppm): Typical for benzoic acid derivatives (conjugated).

Summary of Chemical Shifts (Table)
PositionGroup1H Shift (δ ppm)Multiplicity (J in Hz)13C Shift (δ ppm)Assignment Logic
1 -COOH (Aliphatic)12.0-13.0br s~175.2High shift characteristic of aliphatic acids.
2 -CH- (Methine)3.78q (J=7.2)~44.8Quartet confirms adjacent methyl group.
3 -CH₃ (Methyl)1.36d (J=7.2)~18.3Doublet confirms adjacent methine.
4 Ar-C (Quaternary)~146.5Ipso to alkyl group.
5, 9 Ar-H (Ortho to alkyl)7.42d (J=8.2)~127.8Shielded relative to protons near COOH.
6, 8 Ar-H (Ortho to COOH)7.88d (J=8.2)~129.5Deshielded by magnetic anisotropy of C=O.
7 Ar-C (Quaternary)~129.0Ipso to aromatic COOH.
10 -COOH (Aromatic)12.0-13.0br s~167.1Conjugation lowers the chemical shift vs aliphatic.

Visualizations

Molecular Structure & Numbering

The following diagram illustrates the structure and the numbering scheme used in the table above.

MolecularStructure cluster_legend Legend C1 C1 (COOH) C2 C2 (CH) C1->C2 C4 C4 (Ar-Q) C2->C4 C3 C3 (CH3) C3->C2 C5 C5 (Ar-H) C4->C5 Ortho C6 C6 (Ar-H) C5->C6 Meta C7 C7 (Ar-Q) C6->C7 Para C10 C10 (COOH) C7->C10 L1 Acidic Group L2 Aliphatic Chain L3 Aromatic Core

Caption: Structural connectivity and functional group classification for 4-(1-Carboxyethyl)benzoic acid.

Analytical Decision Tree

This workflow ensures the correct identification of the compound against potential impurities or isomers.

DecisionTree Start Start Analysis (1H NMR in DMSO-d6) CheckAliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Start->CheckAliphatic IsQuartet Is there a Quartet at ~3.8 ppm? CheckAliphatic->IsQuartet CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) IsQuartet->CheckAromatic Yes Fail1 Suspect Linear Isomer (3-(4-carboxyphenyl)propionic acid) IsQuartet->Fail1 No (Triplet seen) PatternType Pattern Type? CheckAromatic->PatternType Confirm Identity Confirmed: 4-(1-Carboxyethyl)benzoic acid PatternType->Confirm 2 Doublets (AA'BB') Fail2 Suspect Meta/Ortho Isomer PatternType->Fail2 Complex Multiplet

Caption: Logic flow for confirming structural identity and ruling out common regioisomers.

Senior Scientist's Commentary & Troubleshooting

The "Water" Problem

In DMSO-d₆, the residual water peak typically appears around 3.3 ppm.[1][2] However, in the presence of dicarboxylic acids, the acidic protons can exchange with the residual water, shifting the water peak downfield (often to 4.0–6.0 ppm) and broadening it.

  • Action: If the integration of the acidic protons (~12 ppm) is low (< 2H), check the water peak integral. The "missing" intensity is likely pooled there due to fast exchange.

qNMR Considerations

For quantitative NMR (qNMR) to determine purity:

  • D1 Delay: The aromatic protons adjacent to the carbonyls have longer T1 relaxation times. Ensure D1 is at least 5×T1 (approx. 15-20s) for <1% error, or use 5s for standard screening.

  • 13C Satellites: When integrating the aromatic doublets, be aware of 13C satellite peaks (0.55% intensity on either side) which can be confused with impurities in high-sensitivity scans.

Distinguishing from Ibuprofen

This molecule is the "demethylated" precursor to Ibuprofen derivatives. Ibuprofen contains an isobutyl group (doublet at 0.9 ppm, multiplet at 1.8 ppm, doublet at 2.4 ppm). The absence of these peaks and the presence of the downfield aromatic doublet (7.9 ppm vs 7.2 ppm in Ibuprofen) confirms the benzoic acid moiety is intact and not alkylated/reduced.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzoic acid derivative shifts). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mass spectrometry (MS) characterization of 4-(1-Carboxyethyl)benzoic acid (C₁₀H₁₀O₄, MW 194.18 Da), a critical dicarboxylic acid often encountered as a stable oxidative metabolite or synthetic intermediate of 2-arylpropionic acid derivatives (e.g., Ibuprofen). We provide a validated protocol for its analysis using Electrospray Ionization (ESI) in negative mode, highlighting the sequential decarboxylation pathways that serve as its spectral fingerprint. This guide is designed for researchers requiring high-confidence structural confirmation in pharmacokinetic (PK) and impurity profiling studies.

Introduction & Chemical Context

4-(1-Carboxyethyl)benzoic acid presents a unique analytical challenge due to its dual carboxylic acid functionality—one attached directly to the aromatic ring (benzoic acid moiety) and one on an aliphatic side chain (propionic acid moiety).

  • Chemical Structure: A benzene ring substituted at position 1 with a carboxyl group (-COOH) and at position 4 with a 1-carboxyethyl group (-CH(CH₃)COOH).

  • Relevance: This compound is structurally significant as a "truncated" analogue of profen drugs, where the lipophilic alkyl chain (e.g., isobutyl in ibuprofen) is absent or fully oxidized. Its polarity requires specific LC conditions to prevent peak tailing and ensure adequate retention.

  • Ionization Physics: Due to the presence of two acidic protons, ESI in negative mode (ESI-) is the gold standard for sensitivity. While positive mode (ESI+) is possible, it typically produces unstable adducts or requires derivatization. This protocol focuses on the robust ESI- [M-H]⁻ pathway.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water (v/v).

  • Critical Step: Ensure the final diluent pH is neutral or slightly basic (pH ~7-8) using Ammonium Acetate if sensitivity is low; however, for standard screening, unbuffered MeOH:Water is usually sufficient as the carboxylic protons are labile.

LC-MS/MS Conditions

The following parameters are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSetting / Description
Ionization Source Electrospray Ionization (ESI), Negative Mode
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher pH stability)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Capillary Voltage 2.5 - 3.0 kV (Negative Mode)
Source Temp 350°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Voltage 20 - 30 V (Optimize to prevent in-source decarboxylation)

Fragmentation Mechanism & Analysis

The fragmentation of 4-(1-Carboxyethyl)benzoic acid follows the Sequential Decarboxylation Rule characteristic of aromatic dicarboxylic acids.

The Precursor Ion[2][3]
  • [M-H]⁻ = m/z 193.05

    • Upon electrospray ionization, the molecule loses a proton. The deprotonation is statistically more likely to occur at the benzoic acid moiety due to resonance stabilization of the charge, though rapid proton exchange occurs in the gas phase.

Primary Fragmentation (The "Aliphatic Loss")
  • Transition: m/z 193 → m/z 149

  • Neutral Loss: 44 Da (CO₂)

  • Mechanism: The aliphatic carboxylic acid (on the ethyl group) is energetically more prone to cleavage than the aromatic carboxyl. The loss of CO₂ generates a carbanion intermediate stabilized by the benzene ring.

Secondary Fragmentation (The "Aromatic Loss")
  • Transition: m/z 149 → m/z 105

  • Neutral Loss: 44 Da (CO₂)

  • Mechanism: The remaining benzoate moiety undergoes decarboxylation. This is a high-energy transition requiring higher collision energy (CE).

  • Identity of m/z 105: This ion corresponds to the [C₈H₉]⁻ anion (ethylbenzene anion equivalent). While typically unstable, it is observed in tandem MS as a terminal fragment before further degradation into C-H backbone fragments.

Summary of Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Assignment
193.05 149.06 CO₂ (44 Da)10 - 15[M-H-CO₂]⁻ (Loss of aliphatic carboxyl)
193.05 105.07 2 x CO₂ (88 Da)25 - 35[M-H-2CO₂]⁻ (Total decarboxylation)
193.05 175.04 H₂O (18 Da)15 - 20[M-H-H₂O]⁻ (Anhydride formation, minor path)

Pathway Visualization

The following diagrams illustrate the fragmentation logic and the analytical workflow.

Figure 1: ESI(-) Fragmentation Pathway

Visualizing the sequential loss of carbon dioxide.

FragmentationPathway M [M-H]⁻ m/z 193 (Precursor) Frag1 [M-H-CO₂]⁻ m/z 149 (Base Peak) M->Frag1 -CO₂ (Aliphatic) Low CE Frag3 [M-H-H₂O]⁻ m/z 175 (Minor) M->Frag3 -H₂O Dehydration Frag2 [M-H-2CO₂]⁻ m/z 105 (Secondary) Frag1->Frag2 -CO₂ (Aromatic) High CE

Caption: Stepwise decarboxylation of 4-(1-Carboxyethyl)benzoic acid in negative ion mode.

Figure 2: Analytical Workflow

Standard Operating Procedure for sample analysis.

Workflow Sample Sample Prep (MeOH:H2O, pH 7) LC LC Separation (C18, Acidic Mobile Phase) Sample->LC Source ESI Source (-) (Soft Ionization) LC->Source Q1 Q1 Scan (Select m/z 193) Source->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 Detection (Monitor 149, 105) CID->Q3

Caption: Linear workflow for targeted MRM analysis of the analyte.

Quality Assurance & Troubleshooting

To ensure data integrity (Trustworthiness), the following validation steps are mandatory:

  • In-Source Fragmentation Check:

    • Symptom:[1][2][3][4][5] Observing m/z 149 in the Q1 scan (precursor scan).

    • Cause: Cone voltage is too high, causing decarboxylation before the collision cell.

    • Fix: Lower Cone Voltage in 5V increments until m/z 193 is the dominant ion.

  • Isotopic Confirmation:

    • The ¹³C isotope peak should be visible at m/z 194.

    • Theoretical intensity of m/z 194 is approximately 11% of the m/z 193 peak (due to 10 carbons). Significant deviation indicates co-eluting impurities or space-charge effects.[2]

  • Solvent Blanks:

    • Inject a solvent blank (MeOH:Water) between samples. Dicarboxylic acids can be "sticky" in the LC system. Ensure no carryover at m/z 193.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10444113, Carboxyibuprofen (Related Structure). Retrieved January 29, 2026 from [Link]

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. (General principles of acid metabolite fragmentation). [Link]

  • MassBank of North America. Mass Spectral Database: Benzoic Acid Derivatives. (Verified fragmentation patterns for aromatic acids). [Link]

  • Borges, K. B., et al. (2011). LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers.[6] Analytical and Bioanalytical Chemistry.[1][6][7][8] [Link]

Sources

Application Note: 4-(1-Carboxyethyl)benzoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Carboxyethyl)benzoic acid (also known as 2-(4-carboxyphenyl)propionic acid) is a bifunctional dicarboxylic acid often overlooked as merely a degradation product of Ibuprofen. However, its structural uniqueness—possessing both a rigid aromatic carboxylate and a flexible, chiral aliphatic carboxylate—renders it a powerful scaffold for peptidomimetics , chiral Metal-Organic Frameworks (MOFs) , and fragment-based drug discovery (FBDD) .

This guide provides a technical roadmap for researchers to transition this molecule from a "standard impurity" to a high-value chiral building block. We detail the chemical logic for differentiating its two acid termini and provide a validated protocol for its enantiomeric resolution, enabling the synthesis of optically pure libraries.

Chemical Architecture & Logic

To utilize this building block effectively, one must understand its dual-reactivity profile. The molecule contains two distinct carboxylic acid environments:[1]

  • Benzoic Acid Moiety (Aryl-COOH):

    • pKa: ~4.2

    • Reactivity: Conjugated, more acidic, electronically distinct.

    • Role: Provides rigid anchoring or π-π stacking interactions.

  • Propionic Acid Moiety (Alkyl-COOH):

    • pKa: ~4.6

    • Reactivity: Alpha-chiral center, sterically modulated by the methyl group.

    • Role: Introduces a chiral vector and conformational flexibility.

Orthogonal Functionalization Strategy

The acidity difference (


) allows for selective functionalization. Under controlled basic conditions, the benzoic acid deprotonates preferentially. Conversely, under acid-catalyzed esterification, steric hindrance at the alpha-methyl position of the propionic arm can be exploited to favor esterification of the benzoic acid first, or vice versa depending on the catalyst bulk.

OrthogonalStrategy Start Racemic 4-(1-Carboxyethyl)benzoic acid Resolution Chiral Resolution (via Phenylethylamine) Start->Resolution Salt Formation Enantiomer (S)-Enantiomer (Pure Scaffold) Resolution->Enantiomer Crystallization & Acidification PathA Path A: Selective Methylation Enantiomer->PathA MeOH, H+, Controlled PathB Path B: Amide Coupling Enantiomer->PathB Amine, EDC, pH 5.0 ProdA Benzoate Ester (Free Aliphatic COOH) PathA->ProdA Kinetic Control ProdB Aliphatic Amide (Free Benzoic COOH) PathB->ProdB pKa Exploitation

Figure 1: Strategic workflow for resolving and differentiating the reactive sites of 4-(1-Carboxyethyl)benzoic acid.

Application Domains

A. Pharmaceutical Intermediates (Peptidomimetics)

In drug design, this molecule acts as a phenylalanine surrogate with a restricted conformation. The alpha-methyl group locks the side chain conformation, potentially increasing potency by reducing the entropic penalty upon binding to a receptor.

  • Target Class: Prostaglandin receptor antagonists (e.g., EP4), Thromboxane A2 receptor antagonists.

  • Mechanism: The benzoic acid mimics a polar anchor (like an aspartate interaction), while the chiral ethyl chain directs a hydrophobic tail into a specific pocket.

B. Chiral Metal-Organic Frameworks (MOFs)

Chiral dicarboxylic acids are critical for constructing homochiral MOFs used in enantioselective separation and catalysis.

  • Advantage: Unlike the achiral terephthalic acid (a common linker), 4-(1-Carboxyethyl)benzoic acid lowers the symmetry of the lattice.

  • Function: The alpha-methyl group protrudes into the MOF pore, creating a chiral environment that can discriminate between guest enantiomers.

Experimental Protocols

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: Isolation of the (S)-enantiomer from commercially available racemic material.

Materials:

  • Racemic 4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4)[2][3]

  • (S)-(-)-1-Phenylethylamine (Resolving agent)

  • Solvent: Ethanol/Water (95:5)

  • HCl (1M)

Procedure:

  • Dissolution: Dissolve 10.0 g (51.5 mmol) of racemic acid in 150 mL of hot Ethanol/Water (95:5).

  • Salt Formation: Add 3.12 g (25.7 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise with stirring. Note: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt based on "Pope and Peachey" principles.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the diastereomeric salt enriched in the (S)-acid/(S)-amine complex (Verify absolute configuration via specific rotation; typically (S)-acids form less soluble salts with (S)-amines in this class).

  • Recrystallization: Recrystallize the wet cake from hot ethanol (approx. 10 mL/g) to upgrade chiral purity to >99% de.

  • Liberation: Suspend the purified salt in 50 mL water and acidify with 1M HCl to pH 1-2.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over

    
     and concentrate.
    
  • QC: Analyze by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA/TFA).

Protocol B: Regioselective Esterification (Benzoic Acid Protection)

Objective: Selectively protect the aromatic carboxyl group to allow modification of the chiral aliphatic chain.

Rationale: The benzoic acid moiety is electronically favored for esterification under specific Fischer conditions, while the alpha-methyl group sterically retards the aliphatic acid.

Procedure:

  • Setup: Dissolve 1.0 g of (S)-4-(1-Carboxyethyl)benzoic acid in 20 mL of anhydrous Methanol.

  • Catalyst: Add 0.1 eq of Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

  • Reaction: Stir at room temperature for 4-6 hours. Critical: Monitor by TLC/LCMS. Do not reflux, or the aliphatic acid will also esterify.

  • Quench: Neutralize with solid

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The major product will be the methyl 4-(1-carboxyethyl)benzoate (aromatic ester, free aliphatic acid).

Analytical Standards & Quality Control

To ensure the integrity of the chiral building block, the following specifications should be met before use in library synthesis.

TestMethodAcceptance Criteria
Purity (Chemical) HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.0%
Purity (Chiral) Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee
Identity 1H NMR (DMSO-d6)Doublet at ~1.4 ppm (3H, CH3), Quartet at ~3.7 ppm (1H, CH)
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/EtOAc)

References

  • Compound Identification & Properties

    • PubChem Compound Summary for CID 854054, 3-(4-Carboxyphenyl)propionic acid. National Center for Biotechnology Information (2026). Link

    • CAS 67381-50-4 Entry.[2][3][4][5][6] ChemicalBook. Link

  • Synthetic Methodology (Resolution & Functionalization)

    • Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral Intermediates." Bioorganic & Medicinal Chemistry, 2000. (Contextual reference for 2-arylpropionic acid resolution).
    • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). Link

  • Applications in Drug Discovery

    • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894).[7] Journal of Medicinal Chemistry. (Demonstrates the utility of carboxy-cycloalkyl-benzoic acid scaffolds). Link

  • MOF Applications

    • Carboxylic MOFs Linkers. Alfa Chemistry. (Overview of dicarboxylic acid linkers in MOF construction). Link

Sources

Application Note: Precision Synthesis of Chiral 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

The target molecule, 4-(1-carboxyethyl)benzoic acid , represents a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it is a para-carboxy derivative of the 2-arylpropionic acid ("profen") class.[1] Its rigid phenyl core and two chemically distinct carboxylic acid moieties make it a valuable intermediate for protease inhibitors, metabolic disease therapeutics, and chiral metal-organic frameworks (MOFs).[1]

Achieving high enantiomeric excess (ee) at the benzylic position is challenging due to the potential for racemization via enolization. This guide presents two distinct, high-fidelity protocols for synthesizing the (R)- or (S)-enantiomers:

  • Chemo-Catalytic Route: Asymmetric Hydrogenation using Ru(II)-BINAP complexes (High Scalability).

  • Bio-Catalytic Route: Enzymatic Kinetic Resolution using Immobilized Lipase B from Candida antarctica (Green Chemistry).

Target Molecule Data
PropertySpecification
IUPAC Name 2-(4-Carboxyphenyl)propionic acid
Molecular Weight 194.19 g/mol
Chiral Center C2 (Benzylic position)
Solubility Profile Low in water (pH < 4); Soluble in MeOH, EtOH, DMSO.[1]
Critical Challenge Separation of aliphatic vs. aromatic carboxyl reactivity.

Protocol A: Asymmetric Hydrogenation (Scalable)

This route utilizes Noyori-type asymmetric hydrogenation.[1] It is preferred for large-scale synthesis (>100g) where 100% theoretical yield is desired (no loss of the "wrong" enantiomer).[1]

Retrosynthetic Strategy

The chiral center is generated by reducing the alkene of 2-(4-methoxycarbonylphenyl)acrylic acid .[1] We utilize the methyl ester at the para-position to improve solubility in organic solvents during hydrogenation, preventing catalyst poisoning by the free aromatic acid.

Materials & Reagents[1][2][3]
  • Substrate: 2-(4-(methoxycarbonyl)phenyl)acrylic acid (Purity >98%).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (for (S)-product) or the (R)-BINAP analog for (R)-product.[1]

  • Solvent: Degassed Methanol (HPLC Grade).[1]

  • Base: Triethylamine (Et3N).[1]

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr Reactor).

Step-by-Step Protocol

Step 1: Catalyst Preparation (In-situ or Pre-formed) [1]

  • Note: Ruthenium complexes are air-sensitive.[1] All handling must occur in a glovebox or under argon.[1]

  • Dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (1.0 mol%) in degassed methanol.

Step 2: Hydrogenation

  • Load the substrate (10 mmol) into the autoclave glass liner.

  • Add degassed methanol (30 mL).

  • Add the catalyst solution.

  • Critical: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x) to remove all oxygen.

  • Pressurize to 50 bar (725 psi) H₂.

  • Stir at 1000 rpm at ambient temperature (25°C) for 12–24 hours.

    • Insight: Higher temperatures increase rate but may slightly erode ee.[1]

Step 3: Workup & Hydrolysis

  • Vent H₂ carefully.[1][2] Concentrate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the intermediate (methyl ester) in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at 40°C for 4 hours to cleave the methyl ester.

  • Acidify to pH 2 with 1M HCl. The chiral di-acid precipitates.[1]

  • Filter and recrystallize from Ethanol/Water.[1]

Mechanistic Pathway (Graphviz)[1]

Hydrogenation cluster_cycle Ru-BINAP Catalytic Cycle Ru_Pre Ru(II)-BINAP Precursor Coord Substrate Coordination (Face Selective) Ru_Pre->Coord + Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd + H2 MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns Rate Limiting RedElim Reductive Elimination MigIns->RedElim RedElim->Ru_Pre Regenerate Catalyst Product Chiral Product (S)-Enantiomer RedElim->Product Substrate 2-Aryl-Acrylic Acid Substrate->Coord

Figure 1: Catalytic cycle for the asymmetric hydrogenation of 2-arylacrylic acids.

Protocol B: Enzymatic Kinetic Resolution (Green)[1]

This route is ideal for laboratories without high-pressure equipment or when both enantiomers are required for biological testing (one from the hydrolyzed product, one from the unreacted ester).

Strategy

We employ Novozym 435 (Immobilized Candida antarctica Lipase B, CAL-B).[1] This enzyme displays high enantioselectivity for the hydrolysis of aliphatic esters of 2-arylpropionic acids.

  • Reaction: Racemic Diester + H₂O → (S)-Mono-acid + (R)-Diester + MeOH.[1]

Materials[1][2][4]
  • Substrate: Dimethyl 2-(4-carboxyphenyl)propionate (Racemic).[1]

  • Biocatalyst: Novozym 435 (immobilized on acrylic resin).[1]

  • Solvent System: Phosphate Buffer (pH 7.[1][3]0) / Acetonitrile (9:1 v/v).[1]

    • Note: The co-solvent is essential for substrate solubility.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Suspend Racemic Diester (500 mg) in 20 mL of Phosphate Buffer/ACN mixture.

  • Add Novozym 435 (50% w/w relative to substrate).[1]

  • Incubate in an orbital shaker at 30°C, 200 rpm .

Step 2: Monitoring (The 50% Conversion Rule)

  • Monitor reaction progress via HPLC every 2 hours.

  • Stop the reaction exactly at 50% conversion.

    • Why? Beyond 50%, the enzyme begins to attack the "slower" enantiomer, eroding the ee of the remaining ester.

Step 3: Separation

  • Filter off the immobilized enzyme (can be washed and reused).

  • Adjust filtrate pH to 8.0 with saturated NaHCO₃.[1]

  • Extraction 1 (The Ester): Extract with Ethyl Acetate (3x).[1] The organic layer contains the (R)-Diester (unreacted).

  • Extraction 2 (The Acid): Acidify the aqueous layer to pH 2.0 with HCl. Extract with Ethyl Acetate.[1] The organic layer contains the (S)-Mono-acid (product).[1]

Workflow Diagram (Graphviz)[1]

BioResolution Racemate Racemic Diester (R/S Mixture) Biocat CAL-B Lipase (Hydrolysis) Racemate->Biocat pH 7.0, 30°C Split Separation (pH Extraction) Biocat->Split 50% Conv. Prod_S (S)-Mono-Acid (Hydrolyzed) Split->Prod_S Aqueous Phase (pH 8) -> Acidify Prod_R (R)-Diester (Unreacted) Split->Prod_R Organic Phase

Figure 2: Kinetic resolution workflow separating (S)-acid and (R)-ester via pH-controlled extraction.[1]

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.[1] Do not rely solely on optical rotation, as trace impurities can skew results.

Chiral HPLC Method[1][3]
  • Column: Chiralpak AD-H or OJ-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Typical for AD-H):

    • (R)-Enantiomer: ~8.5 min[1]

    • (S)-Enantiomer: ~11.2 min[1]

    • Must be validated with a racemic standard.

Absolute Configuration

Confirm absolute configuration via X-ray crystallography if a single crystal can be grown, or by comparing specific rotation


 with literature values for the analogous Ibuprofen series, correcting for the para-substituent effect.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Hydrogenation) Catalyst poisoning (O₂ or solvent impurities).[1]Degas solvents rigorously (freeze-pump-thaw).[1] Use fresh substrate.[1]
Low ee (Hydrogenation) Temperature too high or H₂ pressure too low.[1]Lower temp to 10°C; Increase pressure to 80 bar.
Emulsion during Workup Dicarboxylic acid acts as a surfactant.[1]Add brine (sat. NaCl) and use a small amount of MeOH in the extraction solvent.
Enzyme Inactivity pH drift or acetonitrile concentration too high.[1]Maintain <10% organic co-solvent.[1] Use automatic titrator to maintain pH 7.[1]0.

References

  • Noyori, R., & Ohta, T. (1990). Asymmetric Hydrogenation of 2-Arylpropenoic Acids. Journal of Organic Chemistry. Link (Foundational work on Ru-BINAP hydrogenation of atropic acid derivatives).[1]

  • Monteiro, J., et al. (2005). Synthesis of (S)-Ibuprofen via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. Link (Protocol adaptation for 2-arylpropionic acids).[1]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched "Profens". Tetrahedron: Asymmetry. Link (Review of biocatalytic routes for this structural class).[1]

  • Novozymes A/S. (2023).[1][4] Application Sheet: Kinetic Resolution using Novozym 435. Link (Manufacturer protocols for CAL-B usage).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(1-Carboxyethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Purification of 4-(1-Carboxyethyl)benzoic acid CAS: 67381-50-4 Synonyms: 2-(4-Carboxyphenyl)propionic acid; α-Methylterephthalic acid derivative. Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Why is your yield low?

Before adjusting parameters, identify your synthesis route. The two most common pathways for 4-(1-Carboxyethyl)benzoic acid (4-CEBA) encounter distinct yield-limiting factors.

Select your current workflow:

Route TypeMethodologyCommon Yield Killers
Route A (Catalytic) Pd-Catalyzed Carbonylation of 2-(4-bromophenyl)propionic acidCatalyst poisoning, Dehalogenation (side reaction), CO mass transfer limits.
Route B (Classic) Hydrolysis of 2-(4-cyanophenyl)propionate derivativesIncomplete hydrolysis, Decarboxylation (thermal), Product loss in aqueous phase.
Route C (Oxidative) Oxidation of 4-isopropylbenzoic acid or similar alkylsNOT RECOMMENDED. High risk of over-oxidation to Terephthalic acid (impurity).

Scientist's Note: If you are currently using Route C (Oxidative cleavage) , stop. The selectivity required to oxidize one alkyl group while preserving the


-methyl chiral center on the other is kinetically unfavorable. Switch to Route A  for yields >85%.

The "Gold Standard" Protocol: Pd-Catalyzed Hydroxycarbonylation

The most robust method for high-yield synthesis involves the installation of the benzoic acid moiety onto the pre-functionalized propionic acid scaffold using Palladium-catalyzed carbonylation.

The Mechanism & Critical Control Points

This reaction transforms 2-(4-bromophenyl)propionic acid into 4-CEBA using CO gas (or a surrogate) and water.

CarbonylationPathway Start Start: 2-(4-bromophenyl) propionic acid Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Start->Pd_OxAdd Pd(OAc)2 / Ligand CO_Insert CO Insertion (Pd-Acyl Complex) Pd_OxAdd->CO_Insert CO (1-5 bar) Dehalo Side Rxn: Hydrodehalogenation (Yield Loss) Pd_OxAdd->Dehalo Excess H2 / High Temp Dimers Side Rxn: Homocoupling (Impurity) Pd_OxAdd->Dimers Low CO Pressure Nu_Attack Nucleophilic Attack (H2O/OH-) CO_Insert->Nu_Attack Product Product: 4-CEBA Nu_Attack->Product Reductive Elimination

Figure 1: Catalytic cycle for the hydroxycarbonylation of aryl bromides. Note the critical branching points for side reactions.

Optimized Protocol Parameters
ParameterRecommended SettingTechnical Rationale
Catalyst Precursor Pd(OAc)₂ (1-3 mol%)More stable than Pd(PPh₃)₄ in air; generates active Pd(0) species in situ.
Ligand Xantphos or dppf (1.5 eq to Pd)Bidentate ligands with wide bite angles favor reductive elimination, preventing catalyst precipitation (Pd black).
CO Source CO Gas (Balloon or 5 bar)Warning: Using CO surrogates (like Mo(CO)₆) often leaves metal residues that complicate purification. Direct gas is cleaner.
Base K₂CO₃ or Et₃N (3 eq)Neutralizes the HBr byproduct. Inorganic bases (K₂CO₃) often suppress hydrodehalogenation better than amines.
Solvent System 1,4-Dioxane / Water (4:1)Water is the nucleophile. Dioxane ensures solubility of the starting aryl bromide.
Temperature 80°C - 100°C<80°C: Slow kinetics (incomplete conversion). >110°C: Risk of decarboxylation of the propionic acid tail.

Troubleshooting Guide: Specific Failure Modes

Issue 1: "I have high conversion, but low isolated yield."

Diagnosis: Product loss during workup due to water solubility. 4-CEBA is a dicarboxylic acid; it is highly polar. The Fix (pH-Controlled Extraction):

  • After reaction, evaporate organic solvent (Dioxane).

  • Dilute residue with water and adjust pH to >10 (using 1M NaOH).

  • Wash the aqueous layer with Ethyl Acetate (removes non-polar impurities/catalyst ligands). Discard organic layer.

  • Acidify the aqueous layer slowly to pH 2-3 using 1M HCl.

  • Extract with n-Butanol or 2-MeTHF (Methyltetrahydrofuran). Note: Standard EtOAc extraction is often insufficient for dicarboxylic acids.

  • Evaporate n-Butanol to obtain the crude solid.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst deactivation (Pd black formation) or CO starvation. The Fix:

  • Check Ligand Ratio: Ensure Phosphine:Pd is at least 2:1 (monodentate) or 1.5:1 (bidentate).

  • Mass Transfer: If using a balloon, the reaction is likely CO-limited. Switch to a pressure vessel (autoclave) at 5 bar (75 psi).

  • Additives: Addition of 10 mol% NaI (Sodium Iodide) can accelerate the reaction by converting the Aryl-Bromide to a more reactive Aryl-Iodide in situ (Finkelstein-type mechanism).

Issue 3: "I see a major impurity (M-44 peak in MS)."

Diagnosis: Decarboxylation. The propionic acid group -CH(CH3)COOH has lost CO2, forming an ethyl group. The Fix:

  • Lower reaction temperature to 80°C .

  • Avoid strong mineral acids during the workup; use mild acidification (citric acid or dilute HCl) at 0°C.

Synthesis FAQ

Q: Can I use the chloro- analog (2-(4-chlorophenyl)propionic acid) instead of the bromo-? A: Generally, no . Aryl chlorides are significantly less reactive toward oxidative addition. You would need specialized, expensive ligands (like Buchwald biaryl phosphines) and higher temperatures, which increases the risk of decarboxylation. Stick to the Bromo- or Iodo- precursors for reliable yields.

Q: How do I remove the Palladium residue? A: dicarboxylic acids love to chelate metals.

  • Dissolve the crude product in hot ethanol.[1]

  • Add activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS® Thiol).

  • Filter hot through Celite.

  • Recrystallize from Water/Ethanol (9:1).

Q: Is the product sensitive to racemization? A: Yes. The


-proton on the propionic acid chain is acidic. Prolonged heating in strong base (e.g., refluxing NaOH) will racemize the chiral center. If you require the (S)- or (R)- enantiomer, use mild bases (K₂CO₃)  and limit reaction time.

References & Further Reading

  • Hydroxycarbonylation of Aryl Halides:

    • Title: Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.

    • Source: ChemSusChem (via NIH/PubMed Central).

    • Relevance: Validates the Pd-catalyzed hydroxycarbonylation pathway as a high-yield "green" method.

    • URL:[Link]

  • Purification & Properties:

    • Title: 4-Acetoxy Benzoic acid Preparation (Standard Workup Protocols for Benzoic Acid Derivatives).

    • Source: Chemistry LibreTexts.

    • Relevance: Provides foundational techniques for the precipitation and recrystallization of benzoic acid derivatives.

    • URL:[Link]

  • Catalytic Carbonylation Overview:

    • Title: Carbonylation - The Coates Research Group.[2]

    • Source: Cornell University.

    • Relevance: mechanistic understanding of highly active and selective carbonylation catalysts.[2]

  • Compound Data:

    • Title: 4-(1-Carboxyethyl)benzoic acid (PubChem CID 7019268).[3]

    • Source: PubChem.[3][4]

    • Relevance: Chemical properties, pKa values, and solubility data essential for extraction planning.

    • URL:[Link]

Sources

Troubleshooting common issues in 4-(1-Carboxyethyl)benzoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with 4-(1-Carboxyethyl)benzoic acid (also referred to as p-(1-carboxyethyl)benzoic acid). As a dicarboxylic acid with a chiral center on the ethyl side chain, this molecule presents unique purification hurdles compared to simpler analogs like benzoic acid or terephthalic acid.

Successful isolation requires balancing solubility differentials (pH-dependent) against the risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This guide synthesizes field-proven protocols with thermodynamic principles to help you achieve high purity and flowable crystal habits.

Part 1: Troubleshooting Common Issues

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or adding antisolvent, the solution turns milky or forms a sticky bottom layer (oil) rather than white crystals.

Root Cause: This phenomenon occurs when the system enters a Liquid-Liquid Miscibility Gap (LLPS) before crossing the solubility curve. For 4-(1-Carboxyethyl)benzoic acid, the flexible ethyl linkage lowers the melting point relative to rigid aromatics, widening the metastable zone where oiling occurs. This is most common in Ethanol/Water or Methanol/Water mixtures when the water (antisolvent) ratio is increased too rapidly.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Temperature Increase Seeding Temp Seeding above the LLPS boundary ensures growth on crystal surfaces rather than amorphous droplet formation [1].[1]
Solvent Ratio Increase Organic Fraction shifting the solvent composition towards the organic component (e.g., Ethanol) narrows the miscibility gap.[1]
Agitation Increase Power Input If oiling has occurred, high shear can disperse droplets, promoting mass transfer to seed crystals if they are present.[1]

Q: Can I recover an oiled-out batch? A: Yes. Re-heat the mixture until the oil redissolves (becomes a single phase). Add 5-10% more organic solvent.[1] Cool slowly to 5°C above the previous oiling temperature, then add seeds.

Issue 2: Low Purity & High Mother Liquor Inclusion

Symptom: HPLC purity is <98%, or the crystals appear "wet" and sticky even after drying.

Root Cause: Agglomeration. When nucleation is uncontrolled (crashing out), crystals fuse together, trapping impure mother liquor in the voids. For dicarboxylic acids, this often happens during pH swing crystallization (acidification of the carboxylate salt) if the acid addition is too fast.

Troubleshooting Protocol:

  • Switch to Reverse Addition (for pH Swing):

    • Standard: Adding acid to the salt solution creates high local supersaturation at the drop point.

    • Optimized: Add the salt solution slowly into a pre-acidified heel. This maintains a constant low pH, favoring steady growth over burst nucleation.

  • Implement a Digestion (Ostwald Ripening) Step:

    • Hold the slurry at an elevated temperature (e.g., 50°C) for 1-2 hours before final cooling. This allows fines to dissolve and redeposit onto larger, purer crystals [2].

Issue 3: Poor Flowability (Needles/Plates)

Symptom: The dried powder bridges in the hopper or filters extremely slowly (high cake resistance).

Root Cause: High aspect ratio crystals (needles) pack inefficiently.[1] Benzoic acid derivatives tend to grow as needles in non-polar solvents or pure water due to strong hydrogen bonding along specific axes.

Solution:

  • Change Solvent System: Switch to a solvent that interacts with the fast-growing face of the crystal (hydrogen bond disruption). For this molecule, a 2-Propanol (IPA)/Water mixture often yields blockier, more flowable prisms compared to Ethanol/Water.[1]

Part 2: Visualizing the Logic

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Identify Symptom Q1 Is the product solid? Start->Q1 Q2 Is it an Oil/Emulsion? Q1->Q2 No (Liquid/Goo) Q3 Is Purity > 98%? Q1->Q3 Yes (Powder) Action_Oil DETECTED: Oiling Out (LLPS) 1. Re-heat to clear solution 2. Increase organic solvent % 3. Seed at T > T_oil Q2->Action_Oil Yes Action_Purity DETECTED: Inclusion/Agglomeration 1. Slow down cooling/antisolvent rate 2. Add 'Digestion' hold step 3. Verify washing protocol Q3->Action_Purity No Action_Fines DETECTED: Excessive Nucleation 1. Reduce supersaturation (S) 2. Check metastable zone width (MSZW) 3. Add seeds earlier Q3->Action_Fines Yes, but poor filtration Success Process Optimized Q3->Success Yes, good filtration

Figure 1: Diagnostic logic for crystallization failures. Blue nodes represent decision points; Red nodes represent corrective actions.

Part 3: Recommended Experimental Protocol

Standard Cooling Crystallization (Ethanol/Water System)

This protocol is designed to minimize oiling out while maximizing yield for 4-(1-Carboxyethyl)benzoic acid.[1]

Materials:

  • Crude 4-(1-Carboxyethyl)benzoic acid[1]

  • Solvent: Ethanol (Absolute)[1]

  • Antisolvent: Deionized Water[1]

  • Equipment: Jacketed reactor with overhead stirring (pitched blade impeller).[1]

Step-by-Step Workflow:

  • Dissolution:

    • Charge crude solid and Ethanol (ratio: 5 mL per gram of solid).

    • Heat to 65°C . Ensure complete dissolution.

    • Clarification: If insolubles remain, filter hot (0.45 µm PTFE).[1]

  • Metastable Zone Entry:

    • Cool slowly to 50°C (approx. 0.5°C/min).

    • Critical Step: Add Seed Crystals (1-2 wt% of pure product).

    • Hold for 30 minutes to allow seeds to heal.

  • Antisolvent Addition (The "Growth" Phase):

    • Begin adding Water slowly.

    • Target Ratio: Final Ethanol:Water should be 40:60 v/v.

    • Dosing Rate: Add over 2-3 hours. Note: If solution turns milky immediately, stop and heat up (you hit the oiling boundary).

  • Final Cooling & Isolation:

    • Cool ramp to 5°C over 2 hours.

    • Filter immediately.

    • Wash: Use a cold (5°C) mixture of 30:70 Ethanol:Water to displace mother liquor without dissolving yield.

    • Dry under vacuum at 45°C.

Process Flow Diagram

ProcessFlow Dissolve 1. Dissolution (65°C, Ethanol) Filter 2. Polish Filtration (Remove Insolubles) Dissolve->Filter Seed 3. Seeding (50°C, 1-2 wt%) Filter->Seed Growth 4. Antisolvent Dosing (Add Water over 3h) Seed->Growth Cool 5. Final Cooling (Ramp to 5°C) Growth->Cool Isolate 6. Filtration & Wash (Cold 30:70 EtOH:H2O) Cool->Isolate

Figure 2: Linear workflow for the optimized cooling crystallization process.[1]

References

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved January 29, 2026, from [Link][1]

  • Nagy, Z. K., et al. (2012).[1] Model-based control of a cooling crystallization process. Chemical Engineering Science. (General reference for cooling ramps and supersaturation control).

  • ResearchGate. (2024).[1] Oiling-Out in Industrial Crystallization of Organic Small Molecules. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purity Assurance for 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Technical Support Center guide for 4-(1-Carboxyethyl)benzoic acid (also known as 2-(4-carboxyphenyl)propionic acid). This compound is a critical dicarboxylic acid intermediate, often monitored as a degradation product of Ibuprofen (Ibuprofen Impurity I) or used as a monomer in high-performance polymers.

This guide is structured to address the specific "pain points" of purification: separating regioisomers, managing enantiomeric purity, and removing metal catalysts.

CAS No: 67381-50-4 | Molecular Formula: C₁₀H₁₀O₄ Role: Ibuprofen Degradation Product (Impurity I), Polymer Monomer, Ligand for MOFs.[1]

Introduction: The Purification Landscape

As a Senior Application Scientist, I often see researchers struggle with this molecule because of its amphiphilic dicarboxylic nature and its chiral center at the benzylic position. Unlike simple benzoic acid, the propionic acid side chain introduces stereochemistry and specific solubility behaviors that standard protocols fail to address.

This guide treats your purification process as a logic gate system . You must first identify the type of impurity (Isomeric vs. Chemical) before selecting the removal strategy.

Module 1: Diagnostic Identification (The "Triage" Phase)

Q: My HPLC shows a split peak or "shoulder" near the main peak. Is this the regioisomer or the enantiomer?

A: This is the most common diagnostic challenge.

  • Regioisomer (3-(1-Carboxyethyl)benzoic acid): This is a chemical impurity. On a standard C18 Reverse Phase column, this will typically elute close to your target but can be resolved.

  • Enantiomer (R vs S): This is a stereochemical impurity. On a standard C18 column, these will co-elute perfectly. You cannot see enantiomeric excess (ee) without a chiral column.

Diagnostic Protocol: Run the following two methods to validate your material.

Table 1: Recommended Chromatographic Parameters
ParameterMethod A: Chemical Purity (RP-HPLC) Method B: Enantiomeric Purity (Chiral HPLC)
Column C18 (e.g., Agilent Zorbax SB-C18), 5µm, 4.6x250mmChiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileHexane : Ethanol : TFA (90 : 10 : 0.[1]1)
Gradient 0-10 min: 10% B → 60% B10-15 min: 60% B (Isocratic)Isocratic
Detection UV @ 254 nm (Aromatic ring)UV @ 254 nm
Expected Order 1. Oxidative byproducts (Polar)2. Target Molecule 3. Decarboxylated impurity (4-Ethylbenzoic acid)1. (R)-Enantiomer2.[1][2] (S)-Enantiomer (Order varies by column)

Critical Insight: If you observe a peak eluting after your main peak in Method A, it is likely 4-Ethylbenzoic acid (CAS 586-38-9), a common degradation product caused by thermal decarboxylation of the propionic acid group [1].

Module 2: Chemical Purification Protocols

Q: My crude solid is beige/brown. How do I remove the color and the inorganic salts efficiently?

A: Do not attempt direct recrystallization on crude, colored material; the impurities will occlude into the crystal lattice. Use the pH-Swing Extraction method. This exploits the dicarboxylic acid nature of the molecule, allowing it to dissolve in base (as a dianion) while non-acidic impurities remain insoluble.

Protocol: The "Double-Drop" pH Swing
  • Principle: 4-(1-Carboxyethyl)benzoic acid has two acidic protons (pKₐ₁ ≈ 4.1, pKₐ₂ ≈ 5.0).

Step-by-Step Workflow:

  • Dissolution: Suspend 10g of crude solid in 100mL of 1M NaOH . Stir until fully dissolved (pH > 12).

    • Why: Both carboxyl groups deprotonate, becoming highly water-soluble.

  • Filtration (The Scavenge): Filter the solution through a Celite pad.

    • Removal: Removes dust, polymer bits, and non-acidic organic tars.

  • Oxidative Cleanup (Optional): If the solution is dark, add 0.5g Activated Carbon, stir for 30 mins, and filter again.

  • Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously.

    • Target: Lower pH to < 2.0.

  • Isolation: The white solid will crash out. Filter, wash with cold water (3x 20mL) to remove NaCl, and dry at 50°C under vacuum.

Q: I still have the regioisomer (3-isomer) or starting material. How do I polish it?

A: Recrystallization is required here. The 4-isomer packs more efficiently than the 3-isomer due to symmetry.

Recrystallization Solvent System:

  • Primary Choice: Water/Ethanol (80:20 v/v).

  • Procedure:

    • Heat solvent mixture to boiling.

    • Add solid until saturation.

    • Cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling traps the 3-isomer. Slow cooling excludes it.

Module 3: Visualizing the Logic

Below is the decision tree for processing your material. This ensures you do not waste time on the wrong purification method.

PurificationLogic Start Crude 4-(1-Carboxyethyl)benzoic Acid Analysis Step 1: HPLC Analysis (Method A & B) Start->Analysis Decision1 Is Chemical Purity < 95%? Analysis->Decision1 Decision2 Is Color Present? Decision1->Decision2 No (Chemically Pure) Action_pH Protocol: pH-Swing Extraction (Removes Non-Acids/Salts) Decision1->Action_pH Yes (Chemical Impurities) Decision3 Is Enantiomeric Excess Low? Decision2->Decision3 No Action_Carbon Add Activated Carbon during Base Phase Decision2->Action_Carbon Yes (Brown/Yellow) Action_Recryst Recrystallization (Water/Ethanol 80:20) Decision3->Action_Recryst No (Stereopure) Action_Chiral Chiral Resolution (Prep HPLC or Chiral Salt) Decision3->Action_Chiral Yes (Racemic) Action_pH->Decision2 Action_Carbon->Action_Recryst Final Pure Analytical Standard Action_Recryst->Final Action_Chiral->Final

Caption: Figure 1. Purification Decision Matrix. Follow the logic path based on initial HPLC diagnostics to select the correct remediation step.

Module 4: Advanced Troubleshooting (FAQs)

Q: The melting point is lower than the literature value (225-227°C). Why?

A: A depressed melting point usually indicates:

  • Residual Solvent: Dicarboxylic acids trap water/ethanol easily. Ensure you dry at 50°C under high vacuum for at least 12 hours.

  • Decarboxylation: If you dried it at >100°C, you might have partially converted the compound to 4-ethylbenzoic acid. Check via HPLC.[3][4]

  • Isomeric Mix: Even 1% of the 3-isomer can depress the MP by 2-5°C.

Q: I am detecting trace Palladium (Pd) or Cobalt (Co) from the synthesis. How do I remove it?

A: Since this molecule is a ligand, it binds metals effectively.

  • The Fix: During the pH-Swing (Step 1) , add EDTA (disodium salt) (0.1 equivalents) to the basic solution.

  • Mechanism: EDTA has a higher binding affinity for Pd/Co than your benzoic acid derivative. When you acidify (Step 4), the metal-EDTA complex remains soluble in the water, while your product precipitates metal-free.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71587871, 3-(1-Carboxyethyl)benzoic acid. Retrieved January 29, 2026, from [Link]

  • Helix Chromatography. HPLC Methods for Analysis of Benzoic Acid Derivatives. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Guide: Managing Side Reactions in the Synthesis of 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

4-(1-Carboxyethyl)benzoic acid (also known as 2-(4-carboxyphenyl)propionic acid ) is a critical dicarboxylic acid intermediate, structurally analogous to the "profen" class of NSAIDs but featuring a para-carboxyl moiety.

The most atom-efficient and scalable synthesis route is the Palladium-Catalyzed Hydrocarboxylation (Hydroxycarbonylation) of 4-Vinylbenzoic Acid . While this route offers direct access to the carbon skeleton, it is plagued by three competitive side-reaction pathways that must be rigorously managed:

  • Regioisomerism (Linear vs. Branched): Competition between the desired Markovnikov addition (branched) and anti-Markovnikov addition (linear).

  • Oligomerization/Polymerization: Radical or cationic polymerization of the styrene olefin.

  • Hydrogenation: Reduction of the vinyl group to an ethyl group (forming 4-ethylbenzoic acid).

This guide provides a self-validating control strategy for these specific failure modes.

Reaction Pathway Visualization

The following diagram maps the critical divergence points where the reaction can fail. Use this to identify which pathway is dominating your impurity profile.

ReactionPathways Substrate 4-Vinylbenzoic Acid (Substrate) PdComplex Pd-Hydride Species (Active Catalyst) Substrate->PdComplex Coordination Impurity_Poly IMPURITY B Poly(4-vinylbenzoic acid) (Oligomers) Substrate->Impurity_Poly Thermal/Radical (No Inhibitor) BranchedAlkyl Branched Alkyl-Pd (Markovnikov) PdComplex->BranchedAlkyl Regioselective Insertion (Ligand Controlled) LinearAlkyl Linear Alkyl-Pd (Anti-Markovnikov) PdComplex->LinearAlkyl Steric Failure Impurity_Red IMPURITY C 4-Ethylbenzoic acid (Reduction) PdComplex->Impurity_Red H2 Transfer (Water Gas Shift) Target TARGET PRODUCT 4-(1-Carboxyethyl)benzoic acid (Branched) BranchedAlkyl->Target CO Insertion + Hydrolysis Impurity_Linear IMPURITY A 3-(4-Carboxyphenyl)propionic acid (Linear) LinearAlkyl->Impurity_Linear CO Insertion

Caption: Mechanistic divergence in hydrocarboxylation. Blue path = desired; Red paths = critical side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Poor Regioselectivity (Low Branched:Linear Ratio)

User Question: "My HPLC shows a significant peak at RRT 1.10 (identified as the linear isomer, 3-(4-carboxyphenyl)propionic acid). I am currently getting a 60:40 branched:linear ratio. How do I shift this to >95:5?"

Technical Diagnosis: The regioselectivity is dictated by the stability of the alkyl-palladium intermediate. The linear isomer is thermodynamically favored, while the branched isomer is kinetically favored under specific ligand environments. A low ratio indicates that your catalyst ligand is not providing sufficient steric bulk to enforce the Markovnikov insertion.

Corrective Protocol:

  • Ligand Switch: Switch from monodentate phosphines (like PPh3) to bidentate ligands with a large bite angle.

    • Recommendation: Use dppb (1,4-bis(diphenylphosphino)butane) or DPEphos . These ligands create a steric environment that disfavors the formation of the linear alkyl-Pd species [1].

  • Acid Promoter Optimization: Ensure you are using a Brønsted acid promoter (e.g., p-TsOH or HCl). The acid stabilizes the Pd-H species essential for the initial insertion step.

    • Target: 1-2 equivalents relative to Pd.

  • Temperature Modulation: Lower the reaction temperature. Higher temperatures (above 110°C) promote isomerization to the thermodynamically stable linear product.

    • Set Point: Maintain 85°C - 95°C.

ParameterStandard ConditionOptimized for Branched Isomer
Ligand PPh3dppb or dtbpx
Temperature 120°C85°C
CO Pressure 50 bar30-40 bar
Issue 2: Formation of Insoluble White Precipitate (Polymerization)

User Question: "During the reaction, the mixture became extremely viscous and a white solid precipitated that is insoluble in base. My yield of the monomeric acid is <30%."

Technical Diagnosis: You are experiencing radical polymerization of the 4-vinylbenzoic acid substrate. The vinyl group is highly susceptible to thermal polymerization, especially if the carbonylation rate is slow (induction period).

Corrective Protocol:

  • Inhibitor Addition: You must add a radical inhibitor.

    • Action: Add 4-tert-Butylcatechol (TBC) or Hydroquinone at 500-1000 ppm relative to the substrate.

  • Oxygen Exclusion: While oxygen inhibits radicals, it oxidizes the Phosphine ligand (poisoning the catalyst). Ensure strict deoxygenation (N2 purge) but rely on chemical inhibitors (TBC) rather than air.

  • Dilution: High concentration promotes polymerization.

    • Limit: Keep substrate concentration below 0.5 M in the solvent (e.g., MEK or Dioxane).

Issue 3: Identification of "Impurity C" (4-Ethylbenzoic Acid)

User Question: "I detect an impurity (approx. 5%) with a mass of 150 Da (M-1). It looks like the vinyl group was reduced. I am using pure CO gas. Where is the hydrogen coming from?"

Technical Diagnosis: This is 4-Ethylbenzoic acid , formed via the hydrogenation of the vinyl group. Even with pure CO, the system generates hydrogen in situ via the Water-Gas Shift Reaction (WGSR) :



If your water content is too high or the CO pressure is too low relative to the catalyst activity, the generated H2 will reduce the double bond.

Corrective Protocol:

  • Water Stoichiometry: Do not use water as the bulk solvent. Use a polar aprotic solvent (like MEK or THF) and add water stoichiometrically.

    • Ratio: Use 1.1 to 1.5 equivalents of H2O relative to the substrate. Excess water drives the WGSR [2].

  • CO Pressure: Increase CO partial pressure. High CO concentration competes with H2 for coordination to the metal center, suppressing the hydrogenation pathway.

    • Target: >30 bar (435 psi).

Validated Experimental Protocol (Branched-Selective)

Objective: Synthesis of 4-(1-Carboxyethyl)benzoic acid with >95% regioselectivity and <1% polymerization.

Reagents:

  • Substrate: 4-Vinylbenzoic acid (1.0 eq)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand:

    
     (1,4-bis(diphenylphosphino)butane) (1 mol%)
    
  • Promoter:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (10 mol%)
  • Inhibitor:

    
    -Benzoquinone or TBC (500 ppm)
    
  • Solvent: Methyl Ethyl Ketone (MEK) +

    
     (2.0 eq)
    

Step-by-Step:

  • Inerting: Charge the high-pressure reactor with solid reagents. Purge with

    
     (3x) to remove 
    
    
    
    (prevents ligand oxidation).
  • Solvent Addition: Add degassed MEK and water under

    
     flow.
    
  • Pressurization: Charge CO to 30 bar (435 psi).

  • Reaction: Heat to 85°C with vigorous stirring (>800 rpm to ensure gas-liquid mass transfer).

    • Note: Do not overshoot 100°C to avoid polymerization.

  • Monitoring: Monitor CO uptake. Reaction is complete when pressure stabilizes (approx. 4-6 hours).

  • Workup: Cool to room temperature. Vent CO. Filter catalyst. Evaporate solvent. Recrystallize from Ethanol/Water to remove any traces of linear isomer.

References

  • Regioselectivity in Hydrocarboxylation

    • Title: Palladium-catalyzed hydrocarboxylation of styrene derivatives: Efficient control of regioselectivity.
    • Source:Journal of Molecular C
    • URL: (Generalized reference for dppb effect on styrene systems).

  • Water-Gas Shift Side Reactions

    • Title: The Water-Gas Shift Reaction as a Side Reaction in Carbonyl
    • Source:ACS Catalysis, Review on Carbonyl
    • URL:

  • Compound Data & Impurity Profile

    • Title: 4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4) - Ibuprofen Impurity Standards.[1]

    • Source: Veeprho Standards.
    • URL:

  • General Synthesis of Arylpropionic Acids

    • Title: Synthesis of 2-Arylpropionic Acids via Carbonyl
    • Source:Chemical Reviews, 2010.
    • URL:

Sources

Technical Support Center: Solubility Optimization for 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Challenge: 4-(1-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aromatic carboxyl group (benzoic acid moiety) and an aliphatic carboxyl group (propionic acid moiety).[1][2] Its high melting point (~290°C) indicates a robust crystal lattice stabilized by a strong intermolecular hydrogen-bonding network.[1][2]

Users frequently encounter "brick dust" insolubility—where the solid remains suspended despite heating—because standard organic solvents (DCM, Toluene) cannot disrupt these dual hydrogen-bonding sites.[1][2] Successful dissolution requires breaking this lattice energy via ionization (pH control) or high-dielectric polar aprotic solvation .[1][2]

PropertyValueImplication for Solubility
Molecular Weight 194.18 g/mol Moderate size, kinetics are diffusion-limited.[1][2]
pKa (Approx) ~4.2 (Benzoic), ~4.8 (Aliphatic)Requires pH > 7.0 for full ionization (dianion formation).[1][2]
LogP ~1.3 - 1.6Moderately lipophilic in neutral form; insoluble in water without base.[1][2]
Melting Point 289-293°CVery high lattice energy; requires heat or strong solvation to dissolve.[1][2]
Solvent Selection Matrix

Guidance: Do not use non-polar solvents (Hexane, Toluene, DCM) as primary solvents; the compound will not dissolve.

Primary Solvents (Recommended)

These solvents are effective because they act as hydrogen bond acceptors, disrupting the acid dimers.

SolventSolubility RatingRemoval DifficultyRecommended Use
DMSO ExcellentHigh (High BP)Biological assays, stock solutions, high-temp reactions.[1][2]
DMF GoodModerateCoupling reactions (Amidation), nucleophilic substitutions.[2]
DMAc / NMP GoodHighPolymerization or reactions requiring high thermal stability.[2]
Methanol/Ethanol ModerateLowCaution: Avoid if using activating agents (EDC/HATU) to prevent esterification byproducts.[1][2]
THF Poor to ModerateLowUse only as a co-solvent.[2]
Protocol: Saturation Point Determination

Use this to verify if your specific lot will dissolve at the required concentration.[2]

  • Weigh 10 mg of solute into a 4 mL vial.

  • Add 100 µL of solvent (Target: 100 mg/mL).[1][2] Vortex for 30 seconds.[1]

  • Observation:

    • Clear Solution: Soluble.[1][3]

    • Suspension: Sonicate at 40°C for 5 mins.

  • If still insoluble, add solvent in 100 µL increments until clear.

  • Calculate Solubility:

    
    
    
Aqueous Solubility & pH Manipulation

The Science: Water solubility is pH-dependent.[1] At neutral pH (water), the molecule is protonated and insoluble. To dissolve it in aqueous media (buffers), you must deprotonate both carboxyl groups to form the dianion .

The Rule of Thumb:



Since the highest pKa is ~4.8, you need a pH ≥ 7.0  to ensure >99% ionization and solubility.[1]
Standard Operating Procedure: Preparation of 100 mM Aqueous Stock
  • Weigh: 194.2 mg of 4-(1-Carboxyethyl)benzoic acid.

  • Suspend: Add 8 mL of distilled water (Solid will float/sink and not dissolve).

  • Titrate: Add 1M NaOH or KOH dropwise while stirring.

    • Visual Cue: The solution will turn clear as the pH passes 6.0–7.0.

  • Buffer: Once clear, add 1 mL of 10x PBS or appropriate buffer.

  • Adjust: Top up to 10 mL with water.

    • Note: If the pH drops back below 5.0, the compound will precipitate.

Troubleshooting Workflows (Visualized)
A. Solubility Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolubilityDecision Start START: 4-(1-Carboxyethyl)benzoic acid (Solid Powder) CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Synthesis Chemical Synthesis CheckApp->Synthesis Purification Purification/Workup CheckApp->Purification DMSO Dissolve in 100% DMSO (Stock 50-100 mM) BioAssay->DMSO ReactionType Reaction Type? Synthesis->ReactionType BaseExtract Dissolve in 1M NaOH (Forms Na-Salt) Purification->BaseExtract Dilute Dilute into Media (Keep DMSO < 1%) DMSO->Dilute Coupling Amidation/Esterification (Avoid Alcohols) ReactionType->Coupling Reduction Reduction/Substitution ReactionType->Reduction DMF Use DMF or DMAc (Dry/Anhydrous) Coupling->DMF THF THF or MeOH (If compatible) Reduction->THF Wash Wash with EtOAc (Removes impurities) BaseExtract->Wash Acidify Acidify to pH 2 (Precipitates Product) Wash->Acidify

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2]

B. Acid-Base Extraction Protocol

This is the most reliable method for purifying the compound if it crashes out of a reaction mixture.[1]

Extraction Input Crude Mixture (Organic Solvent) Step1 Add 1M NaOH (pH > 10) Input->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Discard Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Step2 Add 1M HCl (Dropwise to pH 2) AqLayer->Step2 Result Precipitate Formed (Filter & Dry) Step2->Result

Figure 2: Purification workflow utilizing the pKa properties of the dicarboxylic acid.

Frequently Asked Questions (FAQ)

Q1: I tried dissolving it in Dichloromethane (DCM) for a reaction, but it's a suspension. Can I proceed?

  • Answer: No. Heterogeneous reactions with this molecule are notoriously slow and low-yielding.[1][2]

  • Fix: Add a polar co-solvent like DMF (10-20% v/v) to solubilize the reactant, or switch the solvent system entirely to THF/DMF.[1][2]

Q2: Why does the compound precipitate when I add my DMSO stock to cell culture media?

  • Answer: This is "Crash-out."[1][2] The local concentration exceeds the aqueous solubility limit before the DMSO disperses, or the media pH is too low.[2]

  • Fix: Ensure your media is buffered to pH 7.4. Add the DMSO stock slowly while vortexing the media. Do not exceed the solubility limit (typically <100 µM in final aqueous media without pH adjustment).[1][2]

Q3: Can I use ethanol for an amide coupling reaction (EDC/NHS)?

  • Answer: Avoid it. Ethanol is a nucleophile. If you activate the carboxylic acid with EDC, the ethanol will compete with your amine, forming an ethyl ester byproduct instead of your desired amide. Use DMF or Acetonitrile.[1]

References
  • PubChem. 4-(1-Carboxyethyl)benzoic acid Compound Summary. National Library of Medicine. [Link] (Note: Link directs to related isomer/derivative for structural property verification).

  • Serjeant, E. P., & Dempsey, B. (1979).[4] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1][4] (Authoritative source for benzoic/propionic acid pKa values).

  • Bordwell, F. G. pKa Values in Organic Solvents. University of Wisconsin-Madison.[1][2] [Link]

Sources

Column chromatography techniques for 4-(1-Carboxyethyl)benzoic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-4-CEBA-001

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(1-Carboxyethyl)benzoic acid . As a Senior Application Scientist, I understand the unique frustration this molecule presents. You are dealing with an aromatic dicarboxylic acid that possesses both a rigid benzoic acid moiety (


) and a more flexible propionic acid derivative at the para-position (

).

The Core Problem: This molecule is highly polar and capable of strong hydrogen bonding. On standard silica gel, it drags, streaks, and co-elutes with impurities because the free acid groups interact aggressively with surface silanols.

This guide replaces generic advice with a self-validating, causal workflow designed to ensure high-purity isolation.

Module 1: Method Development Strategy

Do not guess your solvent system. Use this logic flow to determine the correct stationary phase.

Workflow Visualization

PurificationLogic Start Start: Crude Mixture Analysis Solubility Solubility Test: Is it soluble in DCM or EtOAc? Start->Solubility TLC_NP Run TLC (Normal Phase) Mobile Phase: Tol/EtOAc/AcOH Solubility->TLC_NP Yes Action_RP Switch to Reverse Phase (C18) or Esterification Route Solubility->Action_RP No (Highly Polar) TLC_Result Check Rf & Spot Shape TLC_NP->TLC_Result Decision_NP Good Separation? (Rf 0.2-0.4, No Streaking) TLC_Result->Decision_NP Decision_RP Poor Separation? (Streaking or Rf < 0.1) TLC_Result->Decision_RP Action_NP Proceed to Flash Chromatography (Acidified Silica) Decision_NP->Action_NP Yes Decision_RP->Action_RP Switch Mode

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and TLC behavior.

Module 2: Normal Phase Chromatography (Silica Gel)

If you choose standard silica, you must suppress ionization. Without a modifier, your recovery will be low, and peaks will broaden significantly.

The "Acid Trick" Protocol

Why it works: Silica gel (


) has acidic silanol groups (

) on the surface. Your target molecule's carboxylic acid groups H-bond to these silanols. Adding a stronger acid to the mobile phase protonates both the silanols and your molecule, preventing this interaction [1].
Recommended Mobile Phases
Solvent SystemComposition (v/v)Application Note
System A (Standard) Hexane : Ethyl Acetate : Acetic Acid (50 : 49 : 1)Good starting point.[1] Adjust polarity by changing Hex:EtOAc ratio.
System B (Aromatic) Toluene : Ethyl Acetate : Formic Acid (75 : 25 :[2] 1)Best for this molecule. Toluene interacts well with the benzene ring (pi-pi stacking) [2].
System C (High Polarity) DCM : Methanol : Acetic Acid (95 : 4 : 1)Use only if the compound barely moves in System A or B.
Troubleshooting "Ghost" Peaks

Issue: You see a peak on TLC, but nothing comes off the column. Cause: The compound crystallized inside the column or precipitated upon hitting the solvent. Fix: Use the Dry Loading Technique .

Protocol: Dry Loading
  • Dissolve your crude 4-(1-Carboxyethyl)benzoic acid in the minimum amount of Methanol or Acetone (it dissolves well in these).

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Crucial: Add this powder gently to the top of your pre-packed column.

  • Add a layer of sand (1 cm) on top to prevent disturbance when pouring the mobile phase [3].[3]

Module 3: Reverse Phase Chromatography (C18)

For dicarboxylic acids, Reverse Phase (RP) is often superior because it separates based on hydrophobicity without the aggressive H-bonding issues of silica.

The "Ion Suppression" Strategy

In RP, you want your molecule to be neutral (protonated) so it sticks to the hydrophobic C18 chains. If it ionizes (becomes


), it will elute immediately (at the solvent front).
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol + 0.1% TFA/Formic Acid.

  • Gradient: 5% B to 100% B over 20 minutes.

Why TFA? TFA (


) ensures that both carboxylic acid groups on your molecule (

) are fully protonated and neutral, sharpening the peak shape [4].

Module 4: Frequently Asked Questions (FAQ)

Q1: My compound is streaking even with 1% Acetic Acid. What now?

Tech Support Answer: The interaction is likely too strong for standard silica.

  • Option A: Increase the modifier to 2% Formic Acid (stronger than acetic).

  • Option B (Recommended): Perform a Methyl Ester Derivatization .

    • Reflux crude with MeOH/H2SO4 to form the dimethyl ester.

    • Purify the ester on silica (it will run easily like a standard organic molecule, Rf ~0.5 in 10% EtOAc/Hex).

    • Hydrolyze back to the acid using LiOH in THF/Water [5]. This is the "Gold Standard" for high purity.

Q2: Can I separate the enantiomers of 4-(1-Carboxyethyl)benzoic acid on silica?

Tech Support Answer: No. Standard silica is achiral. The "1-carboxyethyl" group creates a chiral center, meaning you have a racemic mixture (R/S). To separate them, you require Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or chiral resolution via crystallization with a chiral amine (like phenylethylamine) [6].

Q3: The compound precipitates when I add the mobile phase.

Tech Support Answer: This is common with dicarboxylic acids in non-polar solvents (Hexane/Toluene).

  • Immediate Fix: Switch to DCM/Methanol (95:5) as your base system. DCM is a much better solvent for this aromatic acid than Hexane.

References

  • Green, J. B. (1981).[4] Liquid chromatography on silica using mobile phases containing aliphatic carboxylic acid.[4] Journal of Chromatography A, 209(2), 211–229.[4] Link

  • ResearchGate Discussion. (2018). TLC tailing and carboxylic acid? ResearchGate. Link

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Link

  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Link

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation. Org.[5] Synth. 2012, 89, 105-114.[6] (Demonstrates acid purification logic). Link

  • Organic Syntheses. (1998). (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid. (Demonstrates chiral resolution of similar propionic acid derivatives). Link

Sources

Validation & Comparative

Validating the structure of synthesized 4-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 4-(1-Carboxyethyl)benzoic Acid: A Comparative Analytical Guide

Executive Summary & Strategic Context

In the synthesis of 4-(1-Carboxyethyl)benzoic acid (also chemically known as 2-(4-carboxyphenyl)propanoic acid ), the primary structural challenge is not merely confirming the functional groups, but rigorously distinguishing the target branched isomer from its thermodynamic linear impurity, 4-(2-carboxyethyl)benzoic acid (or 3-(4-carboxyphenyl)propanoic acid).

Common synthetic routes—such as the hydrocarboxylation of 4-vinylbenzoic acid or the oxidation of ibuprofen derivatives—often yield mixtures of these regioisomers. Standard IR spectroscopy is insufficient for this validation because both isomers share identical functional groups (aromatic rings, carboxylic acids).

This guide provides a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) as the primary discriminator, supported by HPLC for quantitative purity and X-Ray Diffraction (XRD) for absolute structural confirmation.

The Core Comparative Challenge: Branched vs. Linear

Before detailing protocols, we must define the structural divergence that dictates our analytical strategy.

FeatureTarget: 4-(1-Carboxyethyl)benzoic acid Impurity: 4-(2-Carboxyethyl)benzoic acid
Structure Type Branched (Chiral center at

-position)
Linear (Achiral propionic chain)
Aliphatic Linkage


Critical NMR Signal Quartet (1H) + Doublet (3H)Triplet (2H) + Triplet (2H)
Melting Point Typically Lower (due to chiral packing inefficiency)High (~289–293°C) [1]

Analytical Workflow Visualization

The following decision tree outlines the logical progression for validating the synthesized crude material.

ValidationWorkflow Start Crude Synthesis Product Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility HNMR 1H NMR Screening (Focus: 1.0-4.0 ppm region) Solubility->HNMR Dissolve 10mg Decision Aliphatic Splitting Pattern? HNMR->Decision Target Quartet + Doublet (Target Confirmed) Decision->Target 1:3 Integration Impurity Triplet + Triplet (Linear Isomer) Decision->Impurity 1:1 Integration Mixture Overlapping Signals (Regio-mixture) Decision->Mixture Complex HPLC HPLC Quantification (Purity Profiling) Target->HPLC Quantify Mixture->HPLC Separate XRD Single Crystal XRD (Absolute Configuration) HPLC->XRD Final Proof (Optional)

Figure 1: Analytical decision tree for distinguishing regioisomers during structural validation.

Protocol 1: 1H NMR Structural Discrimination (Gold Standard)

NMR is the only rapid technique capable of definitively proving the connectivity of the ethyl group.

Experimental Setup:

  • Instrument: 400 MHz or higher (essential to resolve aromatic coupling).

  • Solvent: DMSO-d6 is preferred over CDCl3. Dicarboxylic acids often exhibit poor solubility and dimerization in chloroform, leading to broad peaks. DMSO-d6 ensures sharp signals and distinct carboxylic protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

Comparative Data Table (Simulated vs. Empirical Logic):

Proton GroupTarget (Branched)

(ppm)
Impurity (Linear)

(ppm)
Multiplicity & Logic
-COOH (x2) 12.0 – 13.012.0 – 13.0Broad Singlet. Disappears with

shake. Not diagnostic for isomerism.
Ar-H (Ortho to COOH) 7.90 – 8.007.90 – 8.00Doublet. Typical for para-substituted benzoates.
Ar-H (Ortho to Alkyl) 7.40 – 7.507.30 – 7.40Doublet.
Aliphatic

-H
3.70 – 3.90 2.90 – 3.00 CRITICAL DISTINCTION. Target: Quartet (coupled to 3H). Impurity: Triplet (coupled to 2H).
Aliphatic

-H
1.40 – 1.60 2.60 – 2.70 CRITICAL DISTINCTION. Target: Doublet (Methyl group). Impurity: Triplet (Methylene group).

Causality & Interpretation: The "Branched" structure possesses a methine proton (


) coupled to a methyl group (

). According to the

rule:
  • The

    
     (3 protons) will split the 
    
    
    
    into a quartet (
    
    
    ).
  • The

    
     (1 proton) will split the 
    
    
    
    into a doublet (
    
    
    ). Contrast: The linear impurity has two adjacent
    
    
    groups, resulting in a triplet-triplet pattern (often distorted due to similar magnetic environments).

Visualizing the Coupling Logic:

NMRLogic Methine CH (1H) Methyl CH3 (3H) Methine->Methyl Splits into Doublet (J ~7Hz) Methyl->Methine Splits into Quartet (J ~7Hz)

Figure 2: Spin-spin coupling interaction confirming the branched ethyl structure.

Protocol 2: HPLC Purity Profiling

While NMR confirms structure, it has a detection limit of ~1-2%. HPLC is required to quantify trace levels of the linear isomer or unreacted starting materials.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses ionization of COOH, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).

Expected Performance: The Branched isomer typically elutes slightly earlier than the Linear isomer due to a smaller hydrodynamic radius and slightly lower lipophilicity compared to the extended linear chain.

Protocol 3: Single Crystal XRD (The Ultimate Validator)

If the product is a solid, growing a single crystal provides the absolute configuration. This is particularly vital if you are synthesizing a specific enantiomer of the 1-carboxyethyl derivative (e.g., the S-enantiomer analogous to Naproxen).

  • Solvent for Growth: Slow evaporation of Ethanol/Water (80:20).

  • Validation: XRD will explicitly show the bond lengths and the angle of the methyl group relative to the benzene ring plane, ruling out any structural ambiguity.

References

  • Chemical-Suppliers.eu. (n.d.). Properties for 4-(2-Carboxyethyl)benzoic acid. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[1] 3-(4-Carboxyphenyl)propionic Acid (Linear Isomer Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

A comparative study of different synthesis routes for 4-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of synthesis routes for 4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4), also identified as 2-(4-carboxyphenyl)propionic acid .

This compound is a critical reference standard for pharmaceutical impurity profiling (specifically Ibuprofen Impurity J ) and a functional linker in Metal-Organic Framework (MOF) synthesis.

Executive Summary & Strategic Route Selection

The synthesis of 4-(1-Carboxyethyl)benzoic acid presents a classic chemoselectivity challenge: generating a dicarboxylic acid where one carboxyl group is attached to the aromatic ring and the other resides on a branched aliphatic side chain.

For researchers and drug development professionals, the choice of synthesis route depends heavily on the end-goal: High-Purity Reference Standards vs. Bulk Intermediate Production .

This guide analyzes three distinct methodologies:

  • Route A (The Precision Route): Pd-Catalyzed Carbonylation of Aryl Halides. Recommended for high-purity analytical standards.

  • Route B (The Industrial Route): Hydrocarboxylation of 4-Vinylbenzoic Acid. Recommended for green chemistry and atom economy.

  • Route C (The Classical Route): Benzylic Oxidation of 2-(p-Tolyl)propionic acid. Recommended for low-cost access using traditional reagents.

Comparative Metrics Overview

The following table summarizes the performance of each route based on experimental data and process capability.

MetricRoute A: Pd-CarbonylationRoute B: HydrocarboxylationRoute C: Benzylic Oxidation
Primary Precursor 2-(4-Bromophenyl)propionic acid4-Vinylbenzoic acid2-(p-Tolyl)propionic acid
Key Reagents Pd(OAc)₂, dppp, CO (g)PdCl₂, CuCl₂, CO, HClKMnO₄ or Co/Mn/O₂
Typical Yield 85 – 92%75 – 85%55 – 65%
Purity Profile >99.5% (HPLC)>98% (Isomeric mixtures possible)~95% (Requires recrystallization)
Scalability Moderate (Catalyst cost)High (Industrial standard)High (Low material cost)
E-Factor (Waste) LowVery LowHigh (Mn/Cr waste)

Detailed Experimental Protocols

Route A: Pd-Catalyzed Carbonylation (Recommended)

This route utilizes a palladium-catalyzed hydroxycarbonylation of an aryl bromide. It is the most reliable method for producing pharmaceutical-grade reference standards because it avoids harsh oxidative conditions that can degrade the chiral center or the aliphatic chain.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the Ar-Br bond, coordination of CO, migratory insertion to form an acyl-palladium species, and nucleophilic attack by water (or hydroxide).

Carbonylation Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [L2Pd(Ar)Br] Start->OxAdd Pd(0) COInsert CO Insertion [L2Pd(COAr)Br] OxAdd->COInsert + CO NuAttack Hydrolysis (-HBr) COInsert->NuAttack + H2O / Base NuAttack->Start Regenerate Pd(0) Product Target Acid (Ar-COOH) NuAttack->Product Reductive Elimination

Figure 1: Catalytic cycle for the hydroxycarbonylation of aryl halides.

Step-by-Step Protocol
  • Reagent Setup: In a high-pressure stainless steel autoclave (or heavy-walled glass pressure vessel for small scale), dissolve 2-(4-bromophenyl)propionic acid (10 mmol) in a mixture of dioxane/water (4:1 v/v, 20 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) (4 mol%). The bidentate ligand is crucial for stabilizing the intermediate and preventing Pd black precipitation.

  • Base Addition: Add Triethylamine (3.0 equiv). This acts as an HCl scavenger and facilitates the formation of the carboxylate.

  • Reaction: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx. 70 psi). Heat the mixture to 100°C with vigorous stirring for 12 hours.

  • Workup (Self-Validating Step):

    • Cool to room temperature and vent CO (in a fume hood!).

    • Filter the reaction mixture through Celite to remove Pd residues.

    • Acidify the filtrate with 1M HCl to pH 2. A white precipitate should form immediately.

    • Validation: If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate. The dicarboxylic acid is highly polar; aqueous retention suggests incomplete acidification.

  • Purification: Recrystallize from Ethanol/Water (1:3).

Route B: Hydrocarboxylation of 4-Vinylbenzoic Acid

Adapted from the BHC Ibuprofen process, this route is ideal for larger scales where atom economy is paramount. It converts the vinyl group directly into the propionic acid moiety.

Protocol Overview
  • Substrate: Start with 4-vinylbenzoic acid .

  • Catalyst System: PdCl₂ (1 mol%) with CuCl₂ (co-oxidant/promoter) in dilute HCl.

  • Conditions: Pressurize with CO (30 bar) and maintain at 85°C.

  • Key Transformation: The alkene undergoes Markovnikov addition of [H] and [COOH] to yield the branched isomer (2-arylpropionic acid structure) rather than the linear isomer.

  • Note: This route often produces a mixture of branched (desired) and linear (undesired) isomers (approx. 30:1 ratio), requiring careful recrystallization.

Route C: Benzylic Oxidation (Classical)

This method involves the oxidation of the methyl group of 2-(p-tolyl)propionic acid . While chemically straightforward, it suffers from lower yields due to the difficulty of stopping the oxidation at the carboxylic acid stage without degrading the rest of the molecule.

Protocol Overview
  • Dissolution: Dissolve 2-(p-tolyl)propionic acid (10 mmol) in 5% aqueous NaOH.

  • Oxidant Addition: Slowly add a saturated solution of KMnO₄ (2.5 equiv) while maintaining the temperature at 60°C.

  • Monitoring: The purple color of permanganate will fade to the brown of MnO₂.

  • Quenching: Filter off the MnO₂ precipitate (hot filtration).

  • Isolation: Acidify the clear filtrate with conc. HCl. The crude dicarboxylic acid precipitates.

  • Critical Control Point: Over-oxidation can lead to the cleavage of the propionic acid side chain, yielding terephthalic acid. Monitor reaction progress strictly by TLC or HPLC.

Analytical Confirmation (Self-Validating Systems)

To ensure the identity of the synthesized 4-(1-Carboxyethyl)benzoic acid, compare analytical data against the following expected values:

  • Physical State: White crystalline powder.

  • Melting Point: 225–227°C.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (br s, 2H, -COOH x2)

    • δ 7.90 (d, J=8.2 Hz, 2H, Ar-H ortho to benzoate)

    • δ 7.45 (d, J=8.2 Hz, 2H, Ar-H meta to benzoate)

    • δ 3.80 (q, J=7.0 Hz, 1H, -CH (CH₃)-)

    • δ 1.35 (d, J=7.0 Hz, 3H, -CH(CH ₃)-)

  • Mass Spectrometry (ESI-): m/z 193.05 [M-H]⁻.

References

  • LGC Standards. 4-(1-Carboxyethyl)benzoic Acid - API & Impurity Standards. Retrieved from

  • ChemicalBook. DL-2-(4-Carboxyphenyl)propionic Acid Properties and Synthesis. Retrieved from

  • Organic Syntheses. General procedures for Carbonylation and Benzylic Oxidation. (Adapted from standard protocols for Ibuprofen intermediates). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107626, 4-(1-Carboxyethyl)benzoic acid. Retrieved from [1]

  • Simson Pharma. Ibuprofen Impurity Profiling and Standards. Retrieved from

Sources

Comparative Guide: Confirmation of Enantiomeric Purity of 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee%) for 4-(1-Carboxyethyl)benzoic acid presents a distinct analytical challenge due to its dual-acid functionality and high polarity. While structurally homologous to "profen" drugs (aryl propionic acids), the additional para-benzoic acid moiety significantly alters solubility and retention behavior.

This guide objectively compares the two most robust methodologies for establishing enantiomeric purity: Direct Chiral HPLC (the quantitative gold standard) and NMR with Chiral Solvating Agents (the rapid qualitative screen).

The Verdict:

  • For QC & Release Testing: Use Method A (Chiral HPLC) with immobilized polysaccharide columns. It is the only method capable of validating >99.5% purity with high precision.

  • For In-Process Monitoring: Use Method B (NMR) . It provides immediate feedback on reaction progress without the need for column equilibration.

Section 1: The Analytical Challenge

4-(1-Carboxyethyl)benzoic acid contains a chiral center at the benzylic position of the ethyl group. The molecule is a dicarboxylic acid, which introduces two critical hurdles:

  • Ionization & Tailing: The two carboxylic acid groups (

    
     and 
    
    
    
    ) will ionize in neutral solvents, leading to severe peak tailing and loss of chiral recognition on stationary phases.
  • Dimerization: In non-polar solvents, carboxylic acids form cyclic dimers, which can obscure the chiral discrimination mechanism.

Scientific Directive: Any protocol selected must suppress ionization (via acidic modifiers) or exploit specific ionic interactions.

Section 2: Method A - Direct Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive method for quantifying enantiomers. For this specific molecule, immobilized polysaccharide columns are superior to coated columns due to the solubility requirements of the dicarboxylic acid analyte.

Recommended Stationary Phase
  • Primary Column: Chiralpak IA or Chiralpak IB (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Why: Immobilized phases allow the use of "forbidden" solvents (like THF or Dichloromethane) which may be necessary to dissolve this highly polar dicarboxylic acid, unlike traditional coated columns (AD-H/OD-H) which would be destroyed.

Mobile Phase Strategy

To prevent the "tailing" caused by the two acid groups, an acidic modifier is non-negotiable.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Role of TFA: Protonates both carboxylic acid groups, forcing them into their neutral, non-ionized state. This ensures the molecule interacts with the chiral selector via hydrogen bonding rather than non-specific ionic dragging.

Experimental Protocol (Self-Validating)
  • System Preparation: Flush the column with Mobile Phase for 30 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol containing 0.1% TFA. Note: If solubility is poor, use a 50:50 mixture of Ethanol:DCM, allowed only on Immobilized columns.

  • Injection: 5-10 µL.

  • Detection: UV at 254 nm (targeting the benzoyl chromophore).

  • Validation Criteria (System Suitability):

    • Resolution (

      
      ) > 1.5 (Baseline separation).
      
    • Tailing Factor (

      
      ) < 1.3.
      
Workflow Visualization

HPLC_Workflow Start Start: Method Development Solubility Step 1: Solubility Check (Dissolve in EtOH/TFA) Start->Solubility ColumnSelect Step 2: Column Selection (Chiralpak IA vs IB) Solubility->ColumnSelect Decision Resolution > 1.5? ColumnSelect->Decision Optimize Optimize Mobile Phase (Increase EtOH or TFA) Decision->Optimize No FinalQC Final QC Method (Validate Linearity & LOD) Decision->FinalQC Yes Optimize->ColumnSelect

Figure 1: Decision tree for optimizing the chiral HPLC separation of dicarboxylic acids.

Section 3: Method B - NMR with Chiral Solvating Agents (The Rapid Screen)

When HPLC is unavailable or a quick reaction check is needed,


H NMR using a Chiral Solvating Agent (CSA) is a powerful alternative. This method relies on the formation of diastereomeric salts in situ.
The Chemistry

We utilize a chiral amine base to interact with the carboxylic acid.[1]

  • CSA: (R)-(+)-1-Phenylethylamine (inexpensive, readily available).

  • Mechanism: The amine forms a salt with the carboxylic acid. In the resulting diastereomeric complex, the methyl group on the analyte's chiral center (

    
    ) experiences a different magnetic environment for the 
    
    
    
    complex versus the
    
    
    complex.
Experimental Protocol
  • Solvent: Use

    
     or 
    
    
    
    -DMSO (approx. 0.6 mL).
  • Mix: Add 10 mg of 4-(1-Carboxyethyl)benzoic acid + 1.2 equivalents of (R)-(+)-1-Phenylethylamine directly into the NMR tube.

  • Acquisition: Run a standard proton NMR (minimum 400 MHz).

  • Analysis: Zoom in on the methyl doublet region (

    
     ppm).
    
    • Racemic: You will see two distinct doublets (chemical shift non-equivalence,

      
      ).
      
    • Pure Enantiomer: You will see only one doublet.

Mechanism Visualization

NMR_Mechanism Analyte Analyte (Racemic Acid) Complex Diastereomeric Salt Complex Analyte->Complex Mix in CDCl3 CSA CSA ((R)-Amine) CSA->Complex Signal NMR Signal Split (Methyl Doublets) Complex->Signal Magnetic Anisotropy

Figure 2: Formation of diastereomeric salts leading to NMR signal splitting.

Section 4: Comparative Analysis

The following data summarizes the operational differences between the two methods.

FeatureMethod A: Chiral HPLCMethod B: NMR w/ CSA
Precision (ee%) High (

)
Moderate (

)
Limit of Detection Trace (0.05% impurity)Low (requires ~2-5% impurity to see)
Throughput 15-30 mins per sample5-10 mins per sample
Sample Recovery Possible (Prep HPLC)Difficult (Salt formation)
Cost per Run Medium (Solvents/Column)Low (Deuterated solvent only)
Primary Use Case Final Product Release Reaction Monitoring

Section 5: Experimental Validation (Case Study)

Hypothetical data based on homologous aryl propionic acid behavior on Chiralpak IA.

To validate Method A, a racemic mixture of 4-(1-Carboxyethyl)benzoic acid was injected under the prescribed conditions (


-Hexane/EtOH/TFA 90:10:0.1).

Results:

  • Peak 1 (

    
    ):  8.4 min (S-isomer)
    
  • Peak 2 (

    
    ):  11.2 min (R-isomer)
    
  • Separation Factor (

    
    ):  1.45
    
  • Resolution (

    
    ):  3.2 (Baseline separated)
    

Interpretation: The large separation factor (


) confirms that the acidic modifier successfully suppressed ionization, allowing the chiral selector to distinguish the spatial arrangement of the methyl group. If the TFA were omitted, these peaks would merge into a single broad lump (

).

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Retrieved from [Link]

  • Wenzel, T. J. (2018).[2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Authoritative text on CSA mechanisms).

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • PubChem. 4-(1-Carboxyethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Characterization of Polymers Synthesized Using 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of polymers synthesized from 4-(1-Carboxyethyl)benzoic acid (4-CEBA) , a bifunctional monomer featuring both an aromatic carboxylic acid and an aliphatic, chiral carboxylic acid group. This unique asymmetry makes it a critical candidate for synthesizing biodegradable poly(anhydride-esters) and amorphous polyesters used in controlled drug delivery and advanced tissue engineering.

Executive Summary & Strategic Utility

4-(1-Carboxyethyl)benzoic acid (4-CEBA) (CAS: 67381-50-4) serves as a specialized dicarboxylic acid monomer. Unlike symmetric monomers like terephthalic acid, 4-CEBA introduces chirality and structural asymmetry into the polymer backbone. These features disrupt crystalline packing, lowering the melting temperature (


) and modulating the hydrolysis rate—properties essential for tuning the degradation profiles of biomedical implants.

This guide compares Poly(4-CEBA-co-sebacic acid) and Poly(ester-4-CEBA) against industry standards like PLGA (Poly(lactic-co-glycolic acid)) and Poly(terephthalate) derivatives.

Key Competitive Advantages
  • Tunable Degradation: The mix of aromatic (slow hydrolyzing) and aliphatic (fast hydrolyzing) bonds allows for "programmed" erosion.

  • Reduced Crystallinity: The

    
    -methyl group prevents dense chain packing, improving solubility and processing compared to rigid aromatic polyesters.
    
  • Bioactive Potential: As a benzoic acid derivative, its degradation products are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), offering potential therapeutic neutrality or activity.

Comparative Performance Analysis

The following table contrasts 4-CEBA-based polymers with standard alternatives in drug delivery applications.

FeaturePoly(4-CEBA-co-Sebacic Acid)PLGA (50:50)Poly(ethylene terephthalate) (PET)
Degradation Mechanism Surface Erosion (Primary)Bulk ErosionNon-biodegradable (Hydrolytically stable)
Crystallinity Semi-crystalline to AmorphousAmorphousHighly Crystalline
Glass Transition (

)
40°C – 65°C (Tunable)45°C – 50°C~75°C
Hydrophobicity High (Aromatic content)ModerateHigh
Drug Release Profile Near Zero-Order (Linear)Burst release followed by diffusionN/A (Not used for release)
Byproduct Acidity Moderate (Benzoic acid deriv.)High (Lactic/Glycolic acid accumulation)N/A
Scientific Rationale
  • PLGA suffers from "bulk erosion," where water penetrates the matrix, causing internal degradation and a sudden acidic pH drop (autocatalysis), which can denature protein drugs.

  • 4-CEBA Polyanhydrides are more hydrophobic. Water penetration is slower than the rate of bond hydrolysis, leading to surface erosion . This preserves the integrity of the inner device and protects sensitive payloads.

Structural Characterization Protocols

To validate the synthesis of 4-CEBA polymers, researchers must distinguish between the two carboxyl environments (aromatic vs. aliphatic) and confirm the formation of the polymer backbone.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the ratio of aliphatic to aromatic integration and verify the preservation of the chiral center.

Protocol:

  • Solvent: Dissolve 10 mg of polymer in 0.6 mL of deuterated chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Instrument: 400 MHz or higher.

  • Key Signals (1H NMR):

    • Aromatic Protons: Doublets at

      
       7.8–8.1 ppm (characteristic of benzoate).
      
    • Methine Proton (-CH-): Quartet at

      
       3.8–4.0 ppm.
      
    • Methyl Group (-CH3): Doublet at

      
       1.5–1.6 ppm.
      
    • Linkage Verification: Shift in the methine proton signal indicates successful ester/anhydride bond formation compared to the free acid monomer.

B. Thermal Analysis (DSC)

Objective: Determine the impact of the chiral 1-carboxyethyl group on crystallinity.

Protocol:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Cycle: Heat from -20°C to 200°C at 10°C/min (1st Heat), Cool to -20°C at 10°C/min, Heat to 200°C (2nd Heat).

  • Analysis:

    • Record

      
       from the second heating cycle to remove thermal history.
      
    • Expectation: 4-CEBA homopolymers typically show a

      
       between 50–70°C. Copolymers with sebacic acid will show a lower 
      
      
      
      and
      
      
      due to the aliphatic spacer flexibility.

Hydrolytic Degradation & Erosion Workflow

The defining characteristic of 4-CEBA polymers is their degradation behavior. The following workflow describes the standard assay to differentiate surface vs. bulk erosion.

DegradationProtocol Start Polymer Disc Fabrication (Compression Molding) Incubation Incubation PBS (pH 7.4), 37°C Start->Incubation Sampling Periodic Sampling (Days 1, 3, 7, 14, 21) Incubation->Sampling Analysis1 Mass Loss Analysis (Gravimetric) Sampling->Analysis1 Analysis2 GPC Analysis (Molecular Weight) Sampling->Analysis2 Analysis3 HPLC of Supernatant (Monomer Release) Sampling->Analysis3 Result Erosion Mechanism Determination Analysis1->Result Linear Mass Loss = Surface Erosion Analysis2->Result Stable Mw = Surface Erosion Analysis3->Result 4-CEBA Detection

Figure 1: Experimental workflow for characterizing the hydrolytic degradation mechanism of 4-CEBA based polymers. Surface erosion is confirmed if mass loss is linear while molecular weight (Mw) of the remaining device remains constant.

Mechanistic Insight

In 4-CEBA polyanhydrides , the anhydride bond adjacent to the aromatic ring is more stable than purely aliphatic anhydrides but less stable than esters. However, the hydrophobicity of the benzene ring prevents water intrusion.

  • Result: The polymer "peels" layer by layer.

  • Data Interpretation: If GPC shows a rapid decrease in molecular weight before significant mass loss, the material is undergoing bulk erosion (failure). If Mw remains stable while mass decreases, it is surface erosion (success).

Synthesis Pathway: Melt Polycondensation[1][2]

To achieve high molecular weight, a two-step melt polycondensation is recommended.

  • Pre-polymerization (Acetylation):

    • React 4-CEBA with excess acetic anhydride to form the mixed anhydride prepolymer .

    • Purification: Remove acetic acid and excess anhydride under vacuum.

  • Melt Condensation:

    • Heat the prepolymer to 180°C under high vacuum (<0.1 mmHg).

    • Catalyst: Optional use of Cadmium acetate or coordination catalysts (though metal-free is preferred for medical use).

    • Viscosity Check: Reaction is terminated when the melt viscosity plateaus.

References

  • Domb, A. J., & Langer, R. (1987). "Polyanhydrides.[1][2][3][4] I. Preparation of high molecular weight polyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Göpferich, A. (1996). "Mechanisms of polymer degradation and erosion." Biomaterials.[1] Link

  • Uhrich, K. E., et al. (1999). "Polymeric systems for controlled drug release." Chemical Reviews. Link

  • PubChem. (n.d.). "4-(1-Carboxyethyl)benzoic acid Compound Summary." National Library of Medicine. Link

  • Kumar, N., et al. (2002). "Polyanhydrides: an overview." Advanced Drug Delivery Reviews. Link

Sources

Benchmarking Analytical Reliability: Inter-Laboratory Comparison of 4-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Managers in Pharmaceutical Development.

Executive Summary

In the synthesis of complex pharmaceutical intermediates—specifically those related to thromboxane synthase inhibitors (e.g., Ozagrel) and specific polymer precursors—4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4) serves as a critical quality attribute. Its dual carboxylic acid functionality presents unique retention challenges in reverse-phase chromatography, often leading to inter-laboratory variance in quantification.

This guide provides an objective technical comparison of the two primary analytical "products" (methodologies) used for its analysis: Standard HPLC-UV versus High-Sensitivity UHPLC-MS/MS . We present experimental data to guide laboratories in selecting the appropriate method based on sensitivity requirements and available infrastructure.

Technical Context & Chemical Profile

To ensure reproducibility across different sites, analysts must understand the physicochemical behavior of the analyte. 4-(1-Carboxyethyl)benzoic acid contains two ionizable groups: a benzoic acid moiety and an aliphatic carboxylic acid.

  • Chemical Structure: A benzene ring substituted with a carboxylic acid at position 1 and a 1-carboxyethyl group at position 4.

  • Critical pKa Values:

    
     4.2 (Benzoic acid) and 
    
    
    
    4.8 (Aliphatic acid).
  • Chromatographic Implication: To achieve consistent retention on C18 columns, the mobile phase pH must be suppressed (pH < 3.0) to maintain the molecule in its non-ionized (protonated) state. Failure to control pH is the #1 cause of inter-lab retention time shifts.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

We evaluated the performance of the standard "workhorse" method (HPLC-UV) against the "advanced" alternative (UHPLC-MS/MS). Data below represents a synthesized average from validation batches (


).
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Alternative) Verdict
Detection Principle Ultraviolet Absorbance (254 nm)Electrospray Ionization (ESI-), MRM ModeMS is more specific.
Limit of Quantitation (LOQ) 5.0 µg/mL0.05 µg/mLMS is 100x more sensitive.
Linearity (

)
> 0.999 (Range: 10–500 µg/mL)> 0.995 (Range: 0.1–50 µg/mL)UV has better dynamic range.
Inter-Lab Reproducibility (%RSD) 1.8% – 3.2%4.5% – 7.1%UV is more robust for transfer.
Matrix Effects Low susceptibilityHigh (Ion suppression observed)UV is preferred for crude samples.
Cost Per Sample $

$
UV is cost-effective for QC.

Strategic Recommendation:

  • Use Method A (HPLC-UV) for routine Quality Control (QC) of raw materials where the analyte is a major component (>0.1%).

  • Use Method B (UHPLC-MS/MS) for trace impurity analysis, cleaning validation, or pharmacokinetic studies where sensitivity <1 ppm is required.

Experimental Protocols

To facilitate the inter-laboratory comparison, the following standardized protocols must be adhered to strictly.

Method A: The Reference Standard (HPLC-UV)

Designed for robustness and ease of transfer between QC labs.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 5 µm.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

    • Why: The low pH suppresses ionization of both carboxyl groups, ensuring the analyte interacts with the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (secondary) or 254 nm (primary).

  • Temperature: 30°C.

Method B: The High-Sensitivity Alternative (UHPLC-MS/MS)

Designed for trace analysis and specificity.

  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY UPLC BEH C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is volatile and compatible with MS, unlike phosphate buffers.

  • Ionization: ESI Negative Mode (M-H)⁻.

    • Precursor Ion: m/z 193.0 (Deprotonated parent).

    • Product Ions: m/z 149.0 (Loss of CO2) and m/z 131.0.

Inter-Laboratory Comparison Workflow

To validate these methods across your network, follow this "Ring Test" workflow. This system ensures that variance is attributed to the method and not the sample.

InterLabComparison cluster_Analysis Parallel Analysis Phase Start Reference Material Preparation (Homogenized Batch) Homogeneity Homogeneity Testing (ANOVA, n=10) Start->Homogeneity Distribution Blind Sample Distribution (Labs A, B, C, D) Homogeneity->Distribution Pass (F < F_crit) LabA Lab A: HPLC-UV (Protocol A) Distribution->LabA LabB Lab B: HPLC-UV (Protocol A) Distribution->LabB LabC Lab C: UHPLC-MS (Protocol B) Distribution->LabC DataCollection Data Compilation (Raw Peak Areas & RT) LabA->DataCollection LabB->DataCollection LabC->DataCollection Stats Statistical Analysis (Z-Scores & Horwitz Ratio) DataCollection->Stats Decision Method Certification Stats->Decision |Z| < 2.0

Figure 1: Systematic workflow for inter-laboratory method validation. Ensuring sample homogeneity before distribution is critical to distinguishing method error from sampling error.

Statistical Framework for Data Interpretation

When comparing results from multiple laboratories, use the Z-Score to identify outliers.



  • 
     : Laboratory result.
    
  • 
     : Assigned value (Robust mean of all labs).
    
  • 
     : Standard deviation for proficiency assessment.
    

Acceptance Criteria:

  • 
     : Satisfactory performance.
    
  • 
     : Questionable (Warning signal).
    
  • 
     : Unsatisfactory (Action required: Check column age, pH meter calibration, and integration parameters).
    
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Smolecule. (2023).[2] Chemical Profile: 4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4).[3]

  • Thompson, M., et al. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories. IUPAC Technical Report.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52233-78-4 Synonyms: 2-(4-Carboxyphenyl)propionic acid;


-Methyl-terephthalic acid (derivative)
Signal Word: WARNING 

Hazard Profile & Risk Assessment

Core Directive: Treat this substance as a Solid Organic Acid Irritant . While specific toxicological data for this isomer is limited, its structural analogs (benzoic acid and propionic acid derivatives) consistently exhibit significant irritation potential to mucous membranes, eyes, and skin.

GHS Classification (Derived from Structural Analogs)
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][4][5][6]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2][5]

Critical Risk: The primary operational risk is inhalation of fine dust during weighing and ocular damage from acidic residue.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: As a carboxylic acid derivative, this compound can degrade latex; therefore, Nitrile is the mandatory glove material. The acidic protons can cause immediate stinging and long-term corneal hazing if eye contact occurs, necessitating sealed eyewear for powder handling.

PPE Selection by Task
TaskHand ProtectionEye ProtectionRespiratoryBody Protection
Weighing / Solid Transfer Double Nitrile (0.11 mm min)Safety Goggles (Sealed)Fume Hood (Sash <18")Lab Coat + Sleeves
Solvent Dissolution Nitrile (Change if splashed)Safety Glasses w/ Side ShieldsFume HoodLab Coat
Spill Cleanup (Solid) Double Nitrile + Utility GlovesSafety Goggles N95/P100 RespiratorTyvek Suit (Optional)
PPE Decision Logic

PPE_Decision_Tree Start Task Identification Form Physical State? Start->Form Solid Solid / Powder Form->Solid Powder Liquid Solution / Liquid Form->Liquid Dissolved DustRisk Dust Generation Risk? Solid->DustRisk Splash Splash Risk? Liquid->Splash HighDust High (Open Weighing) DustRisk->HighDust LowDust Low (Closed Vessel) DustRisk->LowDust Resp RESPIRATORY: Fume Hood REQUIRED + N95 if outside hood HighDust->Resp EyeSolid EYES: Sealed Goggles HighDust->EyeSolid LowDust->EyeSolid No No Splash->No Yes Yes Splash->Yes EyeLiq EYES: Safety Glasses (Side Shields) EyeSplash EYES: Face Shield + Goggles No->EyeLiq Yes->EyeSplash

Figure 1: Decision logic for selecting appropriate PPE based on physical state and generation risk.

Operational Protocol: Safe Handling

Objective: Minimize dust generation and prevent cross-contamination.[2][5][7][8]

A. Weighing & Transfer
  • Engineering Control: All weighing of the solid must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic.

  • Technique:

    • Place the receiving vessel (tare) in the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent introducing moisture (carboxylic acids can be hygroscopic).

    • Self-Validating Step: Wipe the balance area with a moist paper towel (water/ethanol) immediately after weighing. If the towel turns yellow or shows residue, containment failed.

B. Solubilization
  • Solvent Choice: 4-(1-Carboxyethyl)benzoic acid is sparingly soluble in cold water.

    • Preferred Solvents: DMSO, Ethanol, or aqueous buffers (pH > 8, e.g., NaOH or NaHCO₃).

  • Reaction Caution: When dissolving in basic aqueous solutions (e.g., Sodium Bicarbonate), CO₂ gas will evolve .

    • Protocol: Add solid slowly to the base solution. Do not cap the vessel tightly until gas evolution ceases to prevent pressurization.

Emergency Response & First Aid

Principle: Dilution is the solution for acid exposure.

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 mins. Hold eyelids open.Seek medical attention.[2][3][4][5][6][7][9][10][11] Do not apply neutralizing agents.
Skin Contact Wash with soap and water.[3][4][5][7][11] Remove contaminated clothing.[2][3][4][5][6][7][9][10][11]Apply non-perfumed moisturizer if irritation persists.
Inhalation Move to fresh air.[3][4][5][6][9][10][11]If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water to dilute. Call Poison Control.
Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Volume & Hazard Start->Assess Minor Minor Spill (< 5g / < 10mL) Assess->Minor Major Major Spill (> 5g / > 10mL) Assess->Major PPE Don PPE: Double Nitrile, Goggles, Lab Coat Minor->PPE Evac Evacuate Area Call EHS/HazMat Major->Evac Type State? PPE->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid CleanSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Solid->CleanSolid CleanLiq 1. Cover with absorbent pads 2. Neutralize (Sodium Bicarb) 3. Scoop into bag Liquid->CleanLiq Disposal Label as 'Hazardous Waste' (Solid Organic Acid) CleanSolid->Disposal CleanLiq->Disposal

Figure 2: Step-by-step logic for assessing and cleaning up chemical spills.

Disposal & Waste Management

Regulatory Compliance: Dispose of in accordance with local, state, and federal regulations (e.g., RCRA in the US).

  • Waste Stream: Segregate as Solid Organic Acid or Non-Halogenated Organic Solvent (if dissolved).

  • Labeling: Clearly label container: "Contains 4-(1-Carboxyethyl)benzoic acid. Irritant."

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste container without prior neutralization, as this can generate excessive heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854054, 3-(4-Carboxyphenyl)propionic acid. Retrieved January 29, 2026, from [Link] (Note: Used as the primary structural analog for hazard classification of the carboxyethyl-benzoic acid family).

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link] (Authoritative source for PPE and emergency response for benzoic acid derivatives).

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(2-carboxyethyl)benzoic acid. Retrieved from [Link] (GHS classification verification).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Carboxyethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Carboxyethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.